Ursolic acid acetate
Description
Overview of Acetylursolic Acid as a Triterpenoid (B12794562) Derivative
Acetylursolic acid, also known as 3-O-acetylursolic acid or ursolic acid acetate (B1210297), is a derivative of ursolic acid. caymanchem.comuea.ac.uk Ursolic acid itself is a pentacyclic triterpenoid, a class of organic compounds composed of thirty carbon atoms arranged in a structure of five rings. researchgate.netnih.gov These compounds are widely distributed in the plant kingdom and are secondary metabolites found in various plant parts, including fruits, leaves, and bark. nih.govphytojournal.com
The transformation from ursolic acid to acetylursolic acid is a targeted chemical modification. Specifically, it is synthesized through the acetylation of the hydroxyl (-OH) group at the C-3 position of the ursolic acid skeleton, replacing it with an acetyl (-COCH₃) group. nih.govcaldic.com This process is often achieved by reacting ursolic acid with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). tandfonline.com While its parent compound, ursolic acid, is abundant in nature, 3-O-acetylursolic acid is scarce and is typically produced as a semi-synthetic product for research purposes. uea.ac.uk This structural modification is a common strategy employed by researchers to potentially alter the physicochemical properties and biological activity of the parent triterpenoid. caldic.com
Table 1: Chemical Properties of Acetylursolic Acid To view the interactive data, please click on the table headers to sort the information.
| Property | Data |
|---|---|
| Formal Name | 3β-(acetyloxy)-urs-12-en-28-oic acid caymanchem.com |
| Synonyms | 3-O-acetylursolic acid, Ursolic Acid Acetate caymanchem.com |
| CAS Number | 7372-30-7 caymanchem.com |
| Molecular Formula | C₃₂H₅₀O₄ caymanchem.com |
| Molecular Weight | 498.7 g/mol caymanchem.com |
| Parent Compound | Ursolic Acid nih.gov |
| Chemical Class | Pentacyclic Triterpenoid (Ursane-type) nih.govcaldic.com |
Academic Significance in Natural Product Research
The academic significance of acetylursolic acid stems from the exploration of how structural modifications to natural products can enhance their pharmacological potential. nih.govresearchgate.net Ursolic acid possesses a wide spectrum of biological activities, but limitations such as poor solubility and bioavailability can restrict its clinical application. researchgate.netnih.gov The synthesis of derivatives like acetylursolic acid is a primary strategy to overcome these drawbacks and potentially increase therapeutic efficacy. nih.govnih.gov
Academic research has focused on evaluating and comparing the biological activities of acetylursolic acid with its parent compound. Studies have revealed a range of pharmacological effects, establishing it as a molecule of interest. For instance, research has demonstrated its anti-proliferative effects against cancer cells, such as human melanoma, where it was shown to induce apoptosis (programmed cell death) and affect the cell cycle. uea.ac.ukresearchgate.net In some studies, the acetylation at the C-3 position was found to be important for certain biological activities. tandfonline.com Further investigations have highlighted its potential in other areas, including antileishmanial, antibacterial, and anti-inflammatory activities. caymanchem.comtandfonline.comresearchgate.net The compound has been shown to inhibit platelet aggregation and demonstrates activity against various pathogens, including the malaria parasite Plasmodium falciparum. caymanchem.com These diverse findings underscore its importance as a lead compound in the search for new drugs. nih.gov
Table 2: Selected Research Findings on Acetylursolic Acid's Biological Activity To view the interactive data, please click on the table headers to sort the information.
| Area of Research | Finding | Cell/Organism Studied |
|---|---|---|
| Oncology | Showed significant time and concentration-dependent suppression of cell proliferation. uea.ac.uk | Human Melanoma A375 cells uea.ac.uk |
| Oncology | Induced apoptosis by activating caspases 3/7 and increasing Bax/Bcl-2 expression ratio. researchgate.net | Human Melanoma A375 cells researchgate.net |
| Parasitology | Demonstrated activity against the malaria parasite. caymanchem.com | Plasmodium falciparum caymanchem.com |
| Parasitology | Investigated as a potential antileishmanial agent. tandfonline.com | Leishmania species tandfonline.com |
| Bacteriology | Showed activity against several bacterial strains. caymanchem.com | Bacillus cereus, Staphylococcus aureus, Streptococcus pneumoniae caymanchem.com |
| Hematology | Inhibited platelet aggregation induced by ADP, thrombin, or epinephrine. caymanchem.com | Isolated rat platelets caymanchem.com |
| Neurology | Suggested to alleviate neuroinflammation. researchgate.net | Not specified in source researchgate.net |
Position within the Ursolic Acid Family of Pentacyclic Triterpenoids
Pentacyclic triterpenoids are a major class of natural products, broadly categorized based on their carbon skeleton. caldic.com The three main classes are the ursane (B1242777), oleanane, and lupane (B1675458) types. nih.gov Ursolic acid, the parent compound of acetylursolic acid, possesses the characteristic ursane skeleton. nih.govcaldic.com This framework is defined by a specific arrangement of its five rings, including dimethyl substitutions at positions C-19 and C-20. caldic.com
Acetylursolic acid is a direct, semi-synthetic member of the ursane family. tandfonline.com Its core pentacyclic structure is identical to that of ursolic acid. uea.ac.uk The only structural difference is the acetylation at the C-3 hydroxyl group, a modification that does not alter its fundamental classification within the ursane-type triterpenoid family. nih.govcaldic.com Therefore, in the chemical and pharmacological classification of natural products, acetylursolic acid is firmly positioned within the ursolic acid family, representing a first-generation derivative designed to explore structure-activity relationships within this specific chemical scaffold.
Structure
2D Structure
Properties
IUPAC Name |
10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFUCJXOLZAQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetylursolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7372-30-7 | |
| Record name | Acetylursolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 °C | |
| Record name | Acetylursolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Preclinical Isolation Context
Plant-Based Origins and Research Identification
Acetylursolic acid is found as a constituent in several plant species, often alongside its precursor, ursolic acid. Its identification and isolation are typically achieved through phytochemical analysis of plant extracts.
Ilex paraguariensis, commonly known as Yerba Mate, is a significant source of acetylursolic acid. Studies have reported the isolation of acetylursolic acid (referred to as compound 2 in some literature) from the fruits of this plant scielo.brscielo.brresearchgate.net. Yerba Mate is also known to contain triterpenoid (B12794562) saponins (B1172615) derived from ursolic acid medigraphic.comcsic.es. The leaves of Ilex paraguariensis have also been a source for the extraction of ursolic acid, from which derivatives like acetylursolic acid can be synthesized researchgate.net.
The aerial roots of Ficus microcarpa are a well-documented source from which acetylursolic acid (also identified as ursolic acid acetate (B1210297) or compound 12) has been isolated chemfaces.comnih.govxcessbio.comglpbio.comchemsrc.comglpbio.comchemondis.com. Research involving the phytochemical investigation of Ficus microcarpa aerial roots has identified acetylursolic acid among a suite of other triterpenes nih.gov. Related species, such as Ficus aurantiaca Griff, have also yielded acetyl ursolic acid from their stems mdpi.com.
Acetylursolic acid is frequently considered a derivative of ursolic acid, often prepared through acetylation of the hydroxyl group at the C-3 position of ursolic acid mdpi.comnih.govrsc.org. Ursolic acid itself is widely distributed in nature, found in plants such as cranberries, blueberries, basil, olives, rosemary, and apple peels mdpi.com. Other botanical sources where acetylursolic acid has been identified include the leaves of Carissa spinarum L. and the aerial parts of Strumpfia maritima Jacq. nih.gov. Additionally, Eucalyptus globulus bark has been identified as a source containing both ursolic acid and its acetyl derivative, 3-acetylursolic acid mdpi.com. Ilex paraguariensis has also been cited as a source from which acetylursolic acid can be isolated thegoodscentscompany.com.
Preclinical Extraction and Purification Methods
The isolation and purification of acetylursolic acid from plant materials typically involve multi-step processes utilizing various extraction and chromatographic techniques.
General extraction methods for triterpenoids, including acetylursolic acid, often begin with drying and grinding the plant material, followed by solvent extraction using organic solvents such as methanol (B129727), ethanol, or ethyl acetate mdpi.comresearchgate.net. Subsequent purification steps commonly involve solvent partitioning, column chromatography (using silica (B1680970) gel as the stationary phase with solvent gradients like ethyl acetate/hexane), and recrystallization to obtain pure compounds nih.govmdpi.comnih.govresearchgate.netgoogle.com.
The synthesis of acetylursolic acid from ursolic acid is a common preclinical approach. This typically involves reacting ursolic acid with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a base like pyridine (B92270) or a catalyst like DMAP (4-dimethylaminopyridine), often at controlled temperatures nih.govrsc.orggoogle.com. Following the reaction, purification steps such as acidification, solvent evaporation, filtration, and further chromatographic separation are employed to isolate the desired 3-O-acetylursolic acid nih.govgoogle.com.
The structures of the isolated compounds, including acetylursolic acid, are confirmed using various spectroscopic methods, such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) nih.govresearchgate.net.
Chemical Synthesis and Derivatization Strategies for Research Applications
Acetylation of Ursolic Acid as a Primary Synthetic Route
The principal method for synthesizing acetylursolic acid is through the direct acetylation of its parent compound, ursolic acid. mdpi.comtandfonline.comscielo.brnih.gov This process involves the introduction of an acetyl group to the hydroxyl moiety at the C-3 position of the ursolic acid backbone. nih.govnih.gov This initial modification is often a prerequisite for subsequent derivatization at other positions of the molecule. google.comgoogle.com
Reaction Conditions for Acetylursolic Acid Synthesis
The synthesis of acetylursolic acid can be achieved under various reaction conditions. A common laboratory-scale method involves stirring ursolic acid with an acetylating agent in a suitable solvent at room temperature. tandfonline.comnih.gov The reaction time can vary, with some procedures lasting for several hours to ensure complete conversion. nih.govgoogle.com For instance, one method describes dissolving ursolic acid in pyridine (B92270), followed by the addition of acetic anhydride (B1165640) and a catalyst, and stirring at room temperature for 16-18 hours. google.com Another approach utilizes tetrahydrofuran (B95107) as a solvent and phosphotungstic acid as a catalyst, with a reaction time of 3 hours at 60°C. researchgate.net The reaction progress is typically monitored using thin-layer chromatography (TLC). tandfonline.com
Table 1: Reaction Conditions for Acetylursolic Acid Synthesis
| Reagents | Solvent | Catalyst | Temperature | Duration | Yield | Reference |
|---|---|---|---|---|---|---|
| Acetic anhydride | Pyridine | DMAP | Room Temperature | 16-18 h | - | google.com |
| Acetic anhydride | Pyridine | - | Room Temperature | 24 h | 89.2% | scielo.br |
| Acetic anhydride | Tetrahydrofuran | DMAP | Room Temperature | 2 h | - | tandfonline.com |
| Acetic anhydride | Tetrahydrofuran | Phosphotungstic acid | 60°C | 3 h | 91.02% | researchgate.net |
DMAP: N,N-dimethyl-4-aminopyridine
Use of Acetic Anhydride and Pyridine in Derivatization
A widely employed method for the acetylation of ursolic acid involves the use of acetic anhydride as the acetylating agent and pyridine as the solvent and base. mdpi.comtandfonline.comnih.gov Pyridine facilitates the reaction by acting as a catalyst and neutralizing the acetic acid byproduct. tandfonline.comnih.gov In some cases, N,N-dimethylaminopyridine (DMAP) is added as a catalyst to enhance the reaction rate. mdpi.comgoogle.com The reaction is typically carried out at room temperature and can be quenched by the addition of ice water. tandfonline.comscielo.br This combination of reagents provides a straightforward and effective route to 3-O-acetylursolic acid. mdpi.comtandfonline.com
Structural Modifications to Enhance Research Efficacy and Bioactivity
To investigate structure-activity relationships and improve the biological profile of acetylursolic acid, further structural modifications are often undertaken. mdpi.comtandfonline.comscielo.br These modifications aim to enhance properties such as potency and bioavailability. mdpi.comnih.gov
Modifications at C-3 and C-28 Positions
The primary sites for structural modification on the acetylursolic acid scaffold are the C-3 and C-28 positions. mdpi.comnih.govrsc.org The C-3 position, bearing the acetyl group, and the C-28 position, with its carboxylic acid group, are the most chemically accessible and reactive sites for introducing new functional groups. mdpi.comgoogle.com Researchers have synthesized numerous analogues by modifying these two positions to explore their impact on biological activity. mdpi.commdpi.com For instance, the introduction of an acetyl group at the C-3 position and an amino alkyl group at the C-28 position has been shown to increase biological potential. nih.gov
Synthesis of Acetylursolic Acid Amides and Esters
A common strategy to diversify the structure of acetylursolic acid is the synthesis of amides and esters at the C-28 carboxylic acid position. mdpi.comgoogle.com After protecting the C-3 hydroxyl group via acetylation, the C-28 carboxylic acid can be activated, typically by converting it to an acyl chloride using reagents like oxalyl chloride. tandfonline.comtandfonline.com This activated intermediate can then be reacted with various amines or alcohols to yield a library of amides and esters. mdpi.comtandfonline.com This approach allows for the introduction of a wide range of substituents to probe their effect on the molecule's bioactivity. mdpi.com For example, a series of N-substituted amides were prepared by condensing the C-28 acyl chloride of 3-O-acetylursolic acid with different amines in the presence of triethylamine. tandfonline.com
Advanced Synthetic Methodologies in Acetylursolic Acid Research
Beyond the fundamental acetylation and derivatization at C-3 and C-28, more advanced synthetic methodologies are being explored in acetylursolic acid research. These include multi-step syntheses to create more complex derivatives. For example, after acetylation, the C-28 carboxylic acid can be coupled with piperazine (B1678402) moieties, which can then be further modified. tandfonline.com Another advanced strategy involves the deprotection of the C-3 acetyl group after modifications have been made at the C-28 position, allowing for the synthesis of derivatives with a free hydroxyl group at C-3 and a modified C-28. tandfonline.comgoogle.com These more complex synthetic routes enable the generation of novel compounds with potentially unique biological properties for further investigation.
Sustainable and Green Chemistry Approaches in Triterpenoid (B12794562) Synthesis
The conventional synthesis of acetylursolic acid involves the acetylation of ursolic acid, which is typically isolated from plant sources like apple peels or medicinal herbs. nih.gov This semi-synthesis is often achieved using reagents like acetic anhydride in pyridine. nih.govtandfonline.com However, growing environmental concerns have spurred the development of greener and more sustainable alternatives for the synthesis and modification of triterpenoids. nih.govacs.org
Metabolic Engineering and Biocatalysis: A frontier in sustainable production is the use of metabolically engineered microbial hosts. nih.gov Scientists have successfully engineered yeast, such as Saccharomyces cerevisiae, to produce the precursor, ursolic acid, de novo. researchgate.netx-mol.net This involves introducing and optimizing the expression of key enzymes, including α-amyrin synthase and cytochrome P450 monooxygenases (CYP450s), which convert squalene (B77637) epoxide into ursolic acid. nih.govresearchgate.netmdpi.com Further strategies to boost yield include enhancing the supply of precursors like acetyl-CoA and cofactors such as NADPH, while redirecting metabolic flux away from competing pathways. researchgate.netx-mol.netresearchgate.net
In a similar vein, the medicinal mushroom Ganoderma lucidum has been re-engineered to produce ursolic and oleanolic acids. rsc.org By expressing plant-derived amyrin-synthases and using CRISPR-based gene editing to suppress competing pathways, researchers have created a sustainable, bio-based source for these triterpenoid scaffolds, which can then be chemically acetylated. rsc.org Biocatalysis, using either whole cells or isolated enzymes, offers a powerful tool for specific and efficient modification of the triterpenoid structure under mild conditions. dntb.gov.uaresearchgate.netmdpi.commdpi.com
Green Chemical Reagents: Another key green chemistry strategy is the replacement of hazardous reagents and solvents. A notable advancement is the use of dimethyl carbonate (DMC) as both a green solvent and a sustainable reagent for modifying ursolic acid under mild acidic conditions. researchgate.netnih.gov Research has shown that depending on the acid catalyst used, DMC can achieve different modifications. For instance, using p-toluenesulfonic acid (PTSA) leads to carboxymethylation, while ferric chloride (FeCl₃) promotes methylation, both with high conversion and selectivity. researchgate.netnih.gov This approach avoids the use of toxic reagents traditionally used for such modifications. researchgate.net
Stereoselective Synthesis Approaches
The complex three-dimensional structure of acetylursolic acid, featuring numerous stereocenters, is crucial for its biological function. Consequently, controlling the stereochemistry during synthesis is of paramount importance. youtube.com While total synthesis of complex triterpenoids is a formidable challenge, research has focused on developing stereoselective methods to construct key structural features. researchgate.net
Most acetylursolic acid used in research is derived from semi-synthesis, starting with ursolic acid isolated from nature, which provides the correct core stereochemistry. researchgate.net The acetylation of the hydroxyl group at the C-3 position typically proceeds with retention of the β-configuration. researchgate.net
However, in the context of total synthesis or the synthesis of novel analogues, controlling stereocenters is critical. Key strategies include:
Substrate-Controlled Reactions: The existing stereocenters in a precursor molecule can direct the stereochemical outcome of subsequent reactions. This is a common strategy in the synthesis of complex natural products. nih.gov
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or asymmetric catalysts (including organocatalysts or metal complexes) can induce high levels of stereoselectivity in key bond-forming reactions, such as aldol (B89426) reactions, which are fundamental to building the carbon skeleton. numberanalytics.com
Stereoselective Reductions: For creating analogues that may involve modifying the C-3 position, stereoselective reduction of a 3-keto group is essential. The use of specific reducing agents, such as L-Selectride, can selectively produce the desired 3β-hydroxyl epimer, which is the natural configuration found in ursolic acid. researchgate.net
The development of efficient synthetic methods with high stereocontrol remains an active area of research, aiming to provide access to not only acetylursolic acid but also a diverse library of its stereoisomers and derivatives for comprehensive research. researchgate.net
Pharmacological Activities and Molecular Mechanisms of Acetylursolic Acid in Preclinical Models
Research into Anticancer Mechanisms of Acetylursolic Acid
The anticancer properties of acetylursolic acid stem from its ability to interfere with critical cellular processes that drive tumor growth and progression. A key area of investigation has been its capacity to inhibit cellular proliferation, a hallmark of cancer.
Inhibition of Cellular Proliferation in Cancer Cell Lines
3-O-acetylursolic acid (UAA) has shown significant efficacy in suppressing the proliferation of A375 human melanoma cells. Research utilizing the Sulforhodamine B (SRB) assay indicated a notable time- and concentration-dependent inhibition of cell growth, with a reported GI50 value of 32.4 ± 1.33 µM for UAA against A375 cells. nih.govnih.govmdpi.com Further investigations into the molecular mechanisms revealed that UAA treatment of synchronized A375 cells at GI50 concentrations for 48 hours induced cell cycle arrest, characterized by a reduction in the G1 population (58.70%) and a concurrent increase in cells residing in the S phase (28.94%). nih.govmdpi.com Additionally, UAA has been observed to induce apoptosis in these melanoma cells, as evidenced by an increase in early apoptotic (Annexin V-positive/PI-negative) and late apoptotic (Annexin V-positive/PI-positive) cell populations. nih.gov
Table 1: Impact of 3-O-Acetylursolic Acid on Melanoma (A375) Cell Proliferation
| Compound | Cell Line | Assay | Concentration | Effect on Proliferation | GI50 Value (µM) | References |
| 3-O-acetylursolic acid | A375 | SRB assay | Varies | Significant time and concentration-dependent suppression | 32.4 ± 1.33 | nih.govnih.govmdpi.com |
| 3-O-acetylursolic acid | A375 | Flow Cytometry | GI50 doses (48h) | Reduced G1 population (58.70%), elevated S stage (28.94%) | N/A | nih.govmdpi.com |
| 3-O-acetylursolic acid | A375 | Annexin V/PI | 24 h | Increased Annexin V+/PI- (3.99%), Annexin V+/PI+ (29.06%) | N/A | nih.gov |
Ursolic acid (UA), the parent compound from which acetylursolic acid is derived, has demonstrated significant inhibitory effects on the proliferation of HepG2 hepatocellular carcinoma cells. Studies have reported IC50 values for UA against HepG2 cells around 18 µM at 72 hours. wjgnet.com Furthermore, modifications to the ursolic acid structure, such as acetylation at the C3 position, have been shown to enhance its potency, with certain C3-acetyl derivatives exhibiting 2-3 times greater activity compared to UA against HepG2 cells. mdpi.comresearchgate.net The mechanisms underlying UA's effects on HepG2 cells include the induction of apoptosis and cell cycle arrest in the G0/G1 phase. wjgnet.com
Table 2: Impact of Ursolic Acid Derivatives on Hepatocellular Carcinoma (HepG2) Cell Proliferation
| Compound | Cell Line | Assay | Concentration | Effect on Proliferation | IC50 Value (µM) | References |
| Ursolic acid | HepG2 | MTT assay | Varies | Significant inhibition | 18 (at 72h) | wjgnet.com |
| UA derivative (C3-acetyl) | HepG2 | Cytotoxicity | Varies | 2-3 times more active than UA | N/A | mdpi.comresearchgate.net |
| Ursolic acid | HepG2 | CCK-8 assay | Varies | Significant inhibition | N/A | ijbs.com |
Acetylursolic acid derivatives have been evaluated for their cytotoxic activity against HONE-1 nasopharyngeal carcinoma cells. These compounds demonstrated significant cytotoxic effects, with reported IC50 values falling within the range of 4.0 to 9.4 µM. researchgate.net
Table 3: Impact of Acetylursolic Acid Derivatives on Nasopharyngeal Carcinoma (HONE-1) Cell Proliferation
| Compound | Cell Line | Assay | Concentration | Effect on Proliferation | IC50 Value (µM) | References |
| Acetylursolic acid derivatives | HONE-1 | Cytotoxicity | Varies | Significant cytotoxic activity | 4.0-9.4 | researchgate.net |
Research indicates that acetylursolic acid derivatives possess significant cytotoxic activity against KB oral epidermoid carcinoma cells. Studies have reported IC50 values for these compounds in the range of 4.0 to 9.4 µM. researchgate.net Notably, a derivative featuring an acetyl group at the C3 position of ursolic acid was found to be 2-3 times more potent than ursolic acid itself in inhibiting KB cell growth. mdpi.comresearchgate.net
Table 4: Impact of Acetylursolic Acid Derivatives on Oral Epidermoid Carcinoma (KB) Cell Proliferation
| Compound | Cell Line | Assay | Concentration | Effect on Proliferation | IC50 Value (µM) | References |
| Acetylursolic acid derivatives | KB | Cytotoxicity | Varies | Significant cytotoxic activity | 4.0-9.4 | researchgate.net |
| UA derivative (C3-acetyl) | KB | Cytotoxicity | Varies | 2-3 times more active than UA | N/A | mdpi.comresearchgate.net |
Ursolic acid (UA) has demonstrated a marked ability to inhibit the proliferation of HT-29 colon cancer cells in a dose- and time-dependent manner. mdpi.comnih.govnih.gov Specific IC50 values for UA against HT-29 cells were reported as 26 µM at 24 hours, 20 µM at 48 hours, and 18 µM at 72 hours. nih.govnih.gov Treatment with UA at concentrations of 10, 20, and 40 μmol/L resulted in dose-dependent reductions in the proliferation rates of HT-29 cells, by 38.5%, 65.9%, and 78.4%, respectively, compared to EGF-stimulated controls. nih.govnih.gov These effects are associated with the induction of apoptosis in HT-29 cells. nih.govnih.gov Additionally, Ursonic acid (UNA), a related triterpenoid (B12794562), showed antiproliferative effects on HT29 cells with an IC50 value of 6.3 μM. nih.gov A specific ursolic acid derivative (compound 12) has also been noted for its cytotoxicity against HT29 cells. mdpi.com
Impact on Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
Ursolic acid has shown potent antiproliferative effects against human breast cancer cell lines, including estrogen receptor-positive MCF-7 and triple-negative MDA-MB-231 cells. Studies have reported IC50 values for UA against MCF-7 cells at approximately 15.99 μg/mL and against MDA-MB-231 cells at approximately 14.98 μg/mL researchgate.net. Treatment with UA at concentrations such as 20 μg/mL led to a significant decrease in cell viability, with reductions of 48.6% in MCF-7 and 47.6% in MDA-MB-231 cells. This treatment also enhanced both early and late apoptotic populations in these cell lines researchgate.net. Further investigations indicated that UA treatment (around 24.0 ± 1.8 μM for MDA-MB-231 and 29.2 ± 2.1 μM for MCF-7 after 48 hours) inhibits proliferation and the cancer stem cell (CSC) fraction, while also reducing invasion and migration capacities. Mechanistically, UA has been observed to downregulate key epithelial-to-mesenchymal transition (EMT) markers like snail, slug, and fibronectin, and it also modulates the PI3K/Akt/mTOR signaling pathway by increasing PTEN expression researchgate.netmdpi.com. In MDA-MB-231 cells, UA has been shown to induce apoptosis through both the mitochondrial death pathway and a mechanism involving the extrinsic death receptor pathway, characterized by Bax upregulation, Bcl-2 downregulation, and cytochrome C release mdpi.com.
Table 1: Impact of Ursolic Acid on Breast Cancer Cell Viability and Proliferation
| Cell Line | UA Treatment Details | Effect on Viability/Proliferation | Reference(s) |
| MCF-7 | 15.99 μg/mL (IC50) | Inhibited proliferation | researchgate.net |
| MCF-7 | 20 μg/mL | 48.6% decrease in viability | researchgate.net |
| MCF-7 | 29.2 ± 2.1 μM (48h IC50) | Inhibited proliferation | mdpi.com |
| MDA-MB-231 | 14.98 μg/mL (IC50) | Inhibited proliferation | researchgate.net |
| MDA-MB-231 | 20 μg/mL | 47.6% decrease in viability | researchgate.net |
| MDA-MB-231 | 24.0 ± 1.8 μM (48h IC50) | Inhibited proliferation | mdpi.com |
| MDA-MB-231 | Not specified | Induced apoptosis | mdpi.com |
Impact on Lung Cancer Cells (e.g., A549, H460)
Ursolic acid exhibits significant anti-proliferative and pro-apoptotic effects on human lung cancer cell lines, including A549 (adenocarcinoma) and H460 (large cell lung cancer). In A549 cells, treatment with UA (2–40 µM) led to reduced proliferation, G1-phase cell cycle arrest, and apoptosis, as indicated by DNA fragmentation nih.gov. Molecular analysis revealed that UA treatment increased p53 protein levels while decreasing cyclin D1, D2, E, and NF-κB/p65 proteins. Furthermore, UA reduced the levels of anti-apoptotic proteins Bcl-2 and Bcl-XL and increased the pro-apoptotic protein Bax nih.gov. Similar effects were observed in H460 cells, where UA treatment (3, 10, and 30 µM) resulted in increased apoptosis, reduced proliferation and migration, and elevated cleaved caspase-3 levels nih.gov. Studies also indicate that UA can induce ferroptosis in Non-Small Cell Lung Cancer (NSCLC) cells like A549 by affecting redox balance and FADS2-mediated unsaturated fatty acid synthesis jcancer.org. UA has also been shown to inhibit the proliferation of A549 and H460 cells through mechanisms involving cell cycle arrest (G0/G1 phase) and apoptosis, impacting signaling pathways such as EGFR/JAK2/STAT3 and reducing levels of VEGF, MMPs, and PD-L1 nih.gov.
Table 2: Impact of Ursolic Acid on Lung Cancer Cell Viability and Apoptosis
| Cell Line | UA Treatment Details | Effect on Viability/Proliferation | Apoptosis Induction/Caspase Activity | Molecular Markers Affected | Reference(s) |
| A549 | 2–40 µM | Reduced proliferation, G1 arrest | Induced apoptosis | ↑p53, ↓Cyclin D1/D2/E, ↓NF-κB/p65, ↓Bcl-2/Bcl-XL, ↑Bax, ↑p21/WAF1, ↑Fas/APO-1 | nih.gov |
| A549 | 10–100 µM (24h) | Inhibited proliferation | Induced apoptosis | ↑Cleaved caspases 3 & 9, ↑Bax phosphorylation, ↓Bcl-2 phosphorylation | nih.gov |
| A549 | Not specified | Inhibited viability | Induced ferroptosis | Affects SLC7A11/GSH/GPX4 axis, FADS2 modulation | jcancer.org |
| H460 | 3, 10, 30 µM | Reduced proliferation, migration | Induced apoptosis | ↑Cleaved caspase-3 | nih.gov |
| H460 | 10–100 µM (24h) | Inhibited proliferation | Induced apoptosis | ↑Cleaved caspases 3 & 9, ↑Bax phosphorylation, ↓Bcl-2 phosphorylation | nih.gov |
Impact on Prostate Cancer Cells (e.g., DU145, LNCaP)
Table 3: Impact of Ursolic Acid on Prostate Cancer Cells
| Cell Line | UA Treatment Details | Effect on Viability/Proliferation | Apoptosis Induction/Caspase Activity | Molecular Markers Affected | Reference(s) |
| DU145 | Not specified | Reduced viability, migration | Induced apoptosis | Inhibited NF-κB, STAT3, Src, JAK2 activation; ↑DR5 (via CHOP); ↑Caspase-3 activity, ↑cleaved PARP, ↑cleaved caspase-9; Mitochondrial pathway activation | nih.govnih.gov |
| LNCaP | Not specified | Reduced viability, migration | Induced apoptosis | Inhibited NF-κB, STAT3, Src, JAK2 activation; ↑DR5 (via CHOP); ↑Caspase-3 activity, ↑cleaved PARP, ↑cleaved caspase-9 | nih.govnih.gov |
| DU145 | Not specified | Inhibited proliferation, survival | Induced apoptosis | Inhibited JNK, Akt, mTOR, p70 S6K, 4EBP1; Inhibited NF-κB; ↑PTEN; ↑Cleaved caspases, PARP; Inhibited MMP-2/-9 | researchgate.net |
| LNCaP | Not specified | Inhibited proliferation, survival | Induced apoptosis | Inhibited JNK, Akt, mTOR, p70 S6K, 4EBP1; Inhibited NF-κB; ↑PTEN; ↑Cleaved caspases, PARP; Inhibited MMP-2/-9 | researchgate.net |
Impact on Glioblastoma Cells (e.g., C6)
Research indicates that ursolic acid can exert antiproliferative effects on C6 glioma cells oncotarget.com. While specific detailed molecular mechanisms of UA on C6 cells are less extensively documented compared to other cancer types in the provided literature, studies suggest that UA can affect glioma cells both in vitro and in vivo oncotarget.com. Multifunctional targeting liposomes containing ursolic acid have demonstrated significant antiproliferative effects on C6 glioma cells, with combinations of UA and EGCG showing synergistic or additive antiproliferative actions oncotarget.com. Although not directly focused on UA, related research on glioblastoma models highlights the potential of various natural compounds to influence cell growth and survival pathways semanticscholar.orgmdpi.com.
Impact on Retinoblastoma Cells (e.g., SO-RB50, Y79)
Ursolic acid has demonstrated inhibitory effects on retinoblastoma (Rb) cell proliferation, migration, and invasion in preclinical studies using SO-RB50 and Y79 cell lines amegroups.orgnih.govnih.gov. These effects are attributed to UA's ability to downregulate the expression of stearoyl-CoA desaturase (SCD), a protein found to promote the proliferation, migration, and invasion of Rb cells amegroups.orgnih.govnih.gov. By inhibiting SCD, UA effectively suppresses the growth of retinoblastoma.
Induction of Apoptosis Pathways by Ursolic Acid
Ursolic acid is a well-established inducer of apoptosis across various cancer types. Its mechanism often involves triggering the intrinsic mitochondrial pathway, leading to programmed cell death researchgate.netnih.gov. This pathway is characterized by the collapse of mitochondrial membrane potential, alterations in the Bax/Bcl-2 protein balance (typically an increase in Bax and a decrease in Bcl-2), and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol mdpi.comresearchgate.net. UA can also induce apoptosis by suppressing pro-survival signaling cascades such as Akt and NF-κB, while promoting the upregulation of pro-apoptotic proteins nih.gov. In some contexts, UA can induce apoptosis through pathways independent of caspases, or it can sensitize cells to death receptor-mediated apoptosis nih.govrvaprostatecancersupport.org. Furthermore, UA has been shown to induce apoptosis via ferroptosis in lung cancer cells by modulating redox balance and fatty acid synthesis jcancer.org.
Modulation of Caspase Activity (e.g., Caspase 3/7)
A key mechanism by which ursolic acid induces apoptosis is through the activation of caspases, particularly the executioner caspase-3 and its upstream activators researchgate.netnih.gov. Studies have reported that UA treatment leads to the cleavage and activation of caspase-3 and caspase-9 in various cancer cell lines, including lung cancer cells (A549, H460) nih.gov, prostate cancer cells (DU145, LNCaP) nih.gov, and melanoma cells researchgate.netmdpi.comresearchgate.net. For instance, in A549 and H460 cells, UA treatment increased cleaved caspase-3 and caspase-9 levels, alongside increased Bax phosphorylation and decreased Bcl-2 phosphorylation, suggesting a caspase-dependent apoptotic pathway nih.gov. In melanoma cells (A375), UA activated caspases 3/7, showing a significant increase in activity mdpi.comresearchgate.net. In leukemia cells (U937), UA treatment resulted in dose- and time-dependent increases in the cleavage and activation of caspases-3, -7, -8, and -9, as well as PARP degradation nih.gov. The modulation of caspase activity by UA is a critical step in dismantling cellular structures during apoptosis.
Table 4: Ursolic Acid-Induced Apoptosis and Caspase Modulation in Cancer Cells
| Cell Line | UA Treatment Details | Observed Apoptosis/Caspase Activity | Molecular Markers Affected | Reference(s) |
| MCF-7 | 20 μg/mL | Increased early & late apoptosis | Cell cycle arrest (G0/G1, S, G2/M) | researchgate.net |
| MDA-MB-231 | 20 μg/mL | Increased early & late apoptosis | Cell cycle arrest (G0/G1, S, G2/M) | researchgate.net |
| MDA-MB-231 | Not specified | Induced apoptosis | Bax upregulation, Bcl-2 downregulation, Cytochrome C release | mdpi.com |
| A549 | 2–40 µM | Induced apoptosis (DNA fragmentation) | ↑p53, ↓Cyclin D1/D2/E, ↓NF-κB/p65, ↓Bcl-2/Bcl-XL, ↑Bax, ↑p21/WAF1, ↑Fas/APO-1 | nih.gov |
| A549 | 10–100 µM (24h) | Induced apoptosis | ↑Cleaved caspases 3 & 9, ↑Bax phosphorylation, ↓Bcl-2 phosphorylation | nih.gov |
| A549 | Not specified | Induced ferroptosis | Affects SLC7A11/GSH/GPX4 axis, FADS2 modulation | jcancer.org |
| H460 | 3, 10, 30 µM | Induced apoptosis | ↑Cleaved caspase-3 | nih.gov |
| H460 | 10–100 µM (24h) | Induced apoptosis | ↑Cleaved caspases 3 & 9, ↑Bax phosphorylation, ↓Bcl-2 phosphorylation | nih.gov |
| DU145 | Not specified | Induced apoptosis; sensitized to TRAIL | ↑Caspase-3 activity, ↑cleaved PARP, ↑cleaved caspase-9, ↑DR5 (via CHOP); Mitochondrial pathway activation; ↑Cytochrome C release | nih.gov |
| LNCaP | Not specified | Induced apoptosis; sensitized to TRAIL | ↑Caspase-3 activity, ↑cleaved PARP, ↑cleaved caspase-9, ↑DR5 (via CHOP) | nih.gov |
| A375 (Melanoma) | GI50 (26 µM) | Increased early & late apoptotic populations; activated caspases 3/7 | Enhanced Bax, attenuated Bcl-2 | mdpi.comresearchgate.net |
| U937 (Leukemia) | 10 µM | Increased cleavage/activation of caspase-3, -7, -8, -9; PARP degradation | Not specified | nih.gov |
| M4Beu (Melanoma) | Not specified | Induced apoptosis | Caspase-3 activation; mitochondrial intrinsic pathway | researchgate.net |
Compound List:
Acetylursolic acid (UA)
Ursolic acid (UA)
Bcl-2
Bcl-XL
Bax
Caspase-3
Caspase-7
Caspase-8
Caspase-9
PARP
NF-κB
STAT3
EGFR
JAK2
VEGF
MMPs
PD-L1
PTEN
ROCK
PTEN
JNK
Akt
mTOR
p70 S6K
4EBP1
DR5
CHOP
Cytochrome C
SCD
EGCG
FADS2
GSH
GPX4
SLC7A11
Regulation of Pro-apoptotic (e.g., Bax) and Anti-apoptotic (e.g., Bcl-2) Protein Expression
Studies have indicated that acetylursolic acid can influence the balance of pro-apoptotic and anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells. In melanoma cell lines, both ursolic acid and 3-O-acetylursolic acid were observed to significantly increase the expression of the pro-apoptotic protein Bax while attenuating the expression of the anti-apoptotic protein Bcl-2 researchgate.netnih.govresearchgate.net. This shift in the Bax/Bcl-2 ratio is a critical event in initiating the intrinsic apoptotic pathway researchgate.net.
| Protein | Effect of Acetylursolic Acid | Reference |
| Bax | Upregulated | researchgate.netnih.govresearchgate.net |
| Bcl-2 | Downregulated | researchgate.netnih.govresearchgate.net |
Cell Cycle Arrest in Preclinical Cancer Models
Acetylursolic acid has demonstrated the capacity to induce cell cycle arrest in various preclinical cancer models, thereby hindering tumor cell proliferation. In human colorectal cancer cells, ursolic acid treatment led to accumulation of cells in the G0/G1 phase of the cell cycle, accompanied by a decrease in the mRNA levels of cell cycle markers like c-Myc and cyclin D1 mdpi.com. Similarly, in gallbladder carcinoma cells, ursolic acid treatment resulted in S-phase arrest d-nb.infonih.gov. In human melanoma A375 cells, 3-O-acetylursolic acid specifically induced cell cycle arrest at the S phase researchgate.netnih.gov.
| Cancer Model | Cell Cycle Phase Affected | Key Markers Affected | Reference |
| Colorectal Cancer | G0/G1 arrest | Decreased c-Myc, cyclin D1 mRNA | mdpi.com |
| Gallbladder Cancer | S-phase arrest | Not specified | d-nb.infonih.gov |
| Melanoma (A375) | S-phase arrest | Not specified | researchgate.netnih.gov |
Anti-metastatic and Anti-angiogenic Research Directions
Research suggests that acetylursolic acid may possess anti-metastatic and anti-angiogenic properties, which are crucial for limiting tumor progression and spread. Ursolic acid has been shown to inhibit key steps of angiogenesis, including endothelial cell proliferation and migration, and reduce the expression of vascular endothelial growth factor (VEGF) researchgate.netnih.gov. Furthermore, it has demonstrated the ability to inhibit the invasion and migration of cancer cells, potentially by modulating metastasis-related signaling pathways researchgate.netfrontiersin.org. While direct studies on acetylursolic acid's anti-metastatic and anti-angiogenic effects are less detailed in the provided snippets, its parent compound, ursolic acid, shows significant promise in these areas researchgate.netnih.govhilarispublisher.commdpi.com.
Investigations into Signaling Pathway Modulation
Acetylursolic acid's anticancer effects are often mediated through the modulation of critical intracellular signaling pathways involved in cell growth, survival, and proliferation.
PI3K/Akt/mTOR Pathway Regulation
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer nih.govoncotarget.comnih.gov. Preclinical studies indicate that ursolic acid can inhibit this pathway by suppressing the activity of PI3K and Akt, as well as their phosphorylated forms researchgate.net. This inhibition can lead to apoptosis and cell cycle arrest researchgate.net.
IKK/NF-κB Signaling Inhibition
The IKK/NF-κB signaling pathway plays a significant role in inflammation, cell survival, and proliferation, and its inhibition is a target in cancer therapy. Ursolic acid has been shown to inhibit this pathway by decreasing the levels of IKK and NF-κB expression researchgate.netnih.gov. It can also inhibit the activation of IKK complex and reduce the phosphorylation of IKKβ, suggesting a direct inhibitory role on the IKK/NF-κB pathway researchgate.netnih.gov. This inhibition can lead to cell cycle arrest at the G0/G1 phase researchgate.netnih.gov.
STAT3 Pathway Modulation
The STAT3 pathway is frequently activated in various cancers, promoting cell proliferation, survival, and angiogenesis. Ursolic acid has demonstrated an essential role in inhibiting the JAK/STAT pathway by suppressing the phosphorylation of src and JAK kinases, thereby preventing STAT3 activation researchgate.netnih.govnih.gov. This modulation of STAT3 has been observed in preclinical models, suggesting a mechanism for its anticancer activity nih.govuc.pt.
Research into Anti-inflammatory Mechanisms of Acetylursolic Acid
Modulation of Inflammatory Signaling Cascades
Acetylursolic acid exerts significant anti-inflammatory effects by interfering with critical intracellular signaling pathways that orchestrate the inflammatory response. Its actions are multifaceted, targeting key transcription factors and signaling molecules that drive the production of pro-inflammatory mediators.
NF-κB Pathway Inhibition
A primary mechanism by which Acetylursolic acid exerts its anti-inflammatory effects is through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netrsc.org. NF-κB is a central regulator of inflammation, controlling the expression of numerous genes encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov.
Research has demonstrated that UA can inhibit NF-κB activation through several mechanisms. It exhibits potent inhibitory effects on IκB kinase-β (IKKβ) kinase activity, with an IC50 value of 69 μM nih.gov. Furthermore, UA has been shown to prevent the phosphorylation of IKKα/β, a crucial step in the activation of the NF-κB pathway nih.gov. By blocking these upstream events, UA effectively suppresses the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes nih.govresearchgate.net. Studies have also indicated that UA can reduce NF-κB p65 acetylation, a post-translational modification that influences NF-κB activity mdpi.com.
The downstream consequences of NF-κB inhibition by UA include a significant reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) nih.govresearchgate.netrsc.orgmdpi.comnih.govchemrxiv.orgnih.govnih.govfrontiersin.org. UA has also been observed to reduce Interferon-gamma (IFN-γ) levels nih.gov, as well as the expression of iNOS and COX-2 researchgate.net. These effects have been documented in various preclinical models, including LPS-stimulated macrophages nih.gov, mouse models of graft-versus-host disease nih.gov, Parkinson's disease models nih.gov, and in the context of osteoarthritis rsc.org.
Table 1: Modulation of NF-κB Pathway and Inflammatory Cytokines by Acetylursolic Acid
| Pathway Component/Cytokine | Effect | Preclinical Model/Cell Type | Citation(s) |
| NF-κB Activation | Inhibition | LPS-stimulated RAW 264.7 cells, lymphocytes, various models | nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgnih.gov |
| IKKβ Kinase Activity | Inhibition | Cell-free assay | nih.gov |
| Phosphorylation of IKKα/β | Prevention | LPS-stimulated RAW 264.7 cells | nih.gov |
| NF-κB p65 Acetylation | Reduction | Context of Sirt1 activation | mdpi.com |
| TNF-α | Reduction | Macrophages, various models | nih.govresearchgate.netrsc.orgnih.govchemrxiv.orgnih.govnih.govfrontiersin.org |
| IL-6 | Reduction | Macrophages, various models | nih.govresearchgate.netrsc.orgnih.govchemrxiv.orgnih.govnih.govfrontiersin.org |
| IL-1β | Reduction | Macrophages, various models | nih.govresearchgate.netrsc.orgnih.govchemrxiv.orgnih.govnih.govfrontiersin.org |
| IFN-γ | Reduction | Graft-versus-host disease model | nih.gov |
| iNOS | Inhibition | Aβ25-35-treated PC12 cells, arthritic joints | chemrxiv.orgresearchgate.net |
| COX-2 | Inhibition | Aβ25-35-treated PC12 cells | researchgate.net |
AP-1 and NF-AT Suppression
In addition to inhibiting NF-κB, Acetylursolic acid has also been shown to suppress the activation of other key inflammatory transcription factors, including Activator Protein-1 (AP-1) and Nuclear Factor of Activated T-cells (NF-AT) nih.govresearchgate.net. These transcription factors, often working in concert with NF-κB, play crucial roles in regulating the expression of genes involved in immune responses and inflammation nih.gov. UA's ability to suppress these factors contributes to its broad anti-inflammatory profile, particularly in immune cells like lymphocytes nih.gov.
TLR4/MyD88 Signaling Pathway Attenuation
The Toll-like receptor 4 (TLR4)/Myeloid Differentiation Primary Response 88 (MyD88) signaling pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns like lipopolysaccharide (LPS) and initiating inflammatory cascades researchgate.netnih.gov. Acetylursolic acid has demonstrated efficacy in attenuating this pathway researchgate.netnih.gov. Studies indicate that UA can block LPS-induced TLR4/MyD88 signaling in macrophages researchgate.netnih.gov, thereby reducing the subsequent inflammatory response. UA has also been shown to block the TLR4 receptor directly and prevent NF-κB triggering nih.govresearchgate.net, and it can bind to the MD-2/TLR4 complex mdpi.com. This attenuation of TLR4/MyD88 signaling is observed in various contexts, including LPS-stimulated macrophages researchgate.netnih.gov, atherosclerosis models science.gov, and in the context of neuroinflammation researchgate.net.
Sirt1/NF-κB Pathway Regulation
Acetylursolic acid also influences the Sirtuin 1 (Sirt1)/NF-κB signaling axis mdpi.com. Sirt1 is a deacetylase enzyme known to regulate various cellular processes, including inflammation. Research indicates that UA can increase Sirt1 expression mdpi.com, which in turn leads to reduced acetylation of the NF-κB p65 subunit, ultimately resulting in the inactivation of NF-κB mdpi.com. This interplay highlights a mechanism where UA's activation of Sirt1 contributes to the suppression of NF-κB-mediated inflammation. Additionally, UA has been shown to activate SIRT1, which subsequently downregulates NF-κB phosphorylation nih.gov.
Antioxidant Effects in Inflammation Research
Beyond its direct modulation of inflammatory pathways, Acetylursolic acid also exhibits significant antioxidant effects, which are closely intertwined with its anti-inflammatory actions. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is a key contributor to inflammation and cellular damage.
Scavenging of Reactive Oxygen Species (ROS)
While Acetylursolic acid may not possess direct free radical scavenging capabilities due to its chemical structure lacking phenolic moieties nih.gov, it effectively combats oxidative stress through indirect mechanisms. UA has been shown to enhance the body's endogenous antioxidant defense system. This includes upregulating the expression of antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione (B108866) Peroxidase (GPx) nih.govresearchgate.net. UA also increases the levels of key intracellular antioxidants like Glutathione (GSH) nih.govfrontiersin.orgresearchgate.netresearchgate.net while simultaneously reducing markers of oxidative damage, such as Malondialdehyde (MDA) nih.govfrontiersin.orgresearchgate.netresearchgate.net and Lipid Peroxidation (LPO) researchgate.netnih.gov. Furthermore, UA has been implicated in downregulating mitochondrial ROS production mdpi.com and inhibiting oxidative stress via the Liver Kinase B1 (LKB1)-AMPK signaling pathway nih.gov. These actions collectively contribute to mitigating cellular damage and reducing the inflammatory cascade triggered by ROS.
Table 2: Antioxidant Effects of Acetylursolic Acid
| Antioxidant Mechanism/Marker | Effect | Preclinical Model/Cell Type | Citation(s) |
| ROS Scavenging | Indirectly mitigated | Various models, macrophages | nih.govmdpi.comnih.gov |
| SOD | Upregulation | Skeletal muscle atrophy model | nih.govresearchgate.net |
| GPx | Upregulation | Skeletal muscle atrophy model | nih.govresearchgate.net |
| GSH | Increase | Animal tissues, in vitro studies, macrophages | nih.govfrontiersin.orgresearchgate.netresearchgate.net |
| MDA | Decrease | Animal tissues, in vitro studies, macrophages | nih.govfrontiersin.orgresearchgate.netresearchgate.net |
| LPO | Reduction | Skeletal muscle atrophy model, neuroprotection | researchgate.netnih.gov |
| Mitochondrial ROS | Downregulation | BV2 microglia cells | mdpi.com |
| Oxidative Stress | Inhibition via LKB1-AMPK pathway | Not specified | nih.gov |
| Nrf2 Pathway Activation | Promotion of antioxidant protection | Brain injury models, neuroprotection | researchgate.netresearchgate.net |
Upregulation of Endogenous Antioxidant Defenses
A key mechanism contributing to the neuroprotective effects of ursolic acid derivatives, including acetylursolic acid, is their ability to bolster the body's intrinsic antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of cellular antioxidant responses, controlling the expression of numerous genes involved in detoxification and antioxidant defense, such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione (GSH) researchgate.netalzdiscovery.orgmdpi.comresearchgate.netmdpi.comnih.govfrontiersin.org.
Preclinical studies indicate that ursolic acid can activate the Nrf2 pathway, leading to the increased production of antioxidant enzymes researchgate.netalzdiscovery.orgresearchgate.net. For instance, ursolic acid has been shown to promote the expression of HO-1 and SOD, which are critical in combating oxidative damage by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) researchgate.netresearchgate.net. The Nrf2 pathway's activation by these compounds helps maintain cellular redox homeostasis, protect mitochondrial function, and preserve the normal function of proteins susceptible to oxidative modification mdpi.commdpi.comfrontiersin.org.
Table 1: Modulation of Endogenous Antioxidant Defenses by Ursolic Acid Derivatives
| Biomarker/Pathway | Observed Effect of Ursolic Acid (UA) / Acetylursolic Acid | Preclinical Model/Context | Citation(s) |
| Nrf2 Pathway | Activation | Neuronal cells, Aβ-treated models | researchgate.netalzdiscovery.orgresearchgate.netmdpi.comnih.govfrontiersin.org |
| HO-1 | Upregulation | Neuronal cells, Aβ-treated models | researchgate.netresearchgate.netnih.gov |
| SOD | Upregulation | Neuronal cells, Aβ-treated models | researchgate.netresearchgate.net |
| GSH | Increase in levels | Hippocampus, Neuronal cells | researchgate.netalzdiscovery.orgresearchgate.net |
| Oxidative Stress | Reduction | Neuronal cells, Aβ-treated models | researchgate.netalzdiscovery.orgresearchgate.net |
Research into Neuroprotective Mechanisms of Acetylursolic Acid
Attenuation of Oxidative Stress in Neuronal Models
Oxidative stress, characterized by an imbalance between the production of ROS/RNS and the ability of the body to detoxify them, is a significant contributor to neuronal damage and dysfunction in various neurodegenerative diseases. Ursolic acid and its derivatives have demonstrated a notable capacity to attenuate oxidative stress in preclinical neuronal models researchgate.netalzdiscovery.orgresearchgate.netresearchgate.nettexilajournal.comfrontiersin.orgnih.gov.
These compounds have been shown to reduce markers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation, and protein carbonylation researchgate.nettexilajournal.com. In models of Alzheimer's disease (AD), ursolic acid treatment has been observed to reduce MDA accumulation and preserve glutathione (GSH) levels in the hippocampus alzdiscovery.orgresearchgate.net. Furthermore, in models of Parkinson's disease (PD), ursolic acid has attenuated oxidative stress in nigrostriatal tissue nih.gov. Studies have also indicated a reduction in 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of DNA damage, and improved mitochondrial function following ursolic acid treatment in epilepsy models frontiersin.org.
Table 2: Attenuation of Oxidative Stress Markers by Ursolic Acid
| Oxidative Stress Marker | Observed Effect of Ursolic Acid (UA) | Preclinical Model/Context | Citation(s) |
| ROS/RNS | Reduction | Neuronal models | researchgate.netalzdiscovery.orgresearchgate.net |
| MDA | Reduction | Hippocampus, Nigrostriatal tissue | researchgate.netalzdiscovery.orgresearchgate.netfrontiersin.orgnih.gov |
| Protein Carbonylation | Reduction | Neuronal models | texilajournal.com |
| 8-OHdG | Reduction | Hippocampus | frontiersin.org |
| GSH | Preservation/Increase | Hippocampus | researchgate.netalzdiscovery.orgresearchgate.net |
Inhibition of Neuroinflammation
Neuroinflammation, driven by the activation of glial cells and the release of pro-inflammatory mediators, plays a crucial role in the progression of neurodegenerative disorders. Ursolic acid derivatives have demonstrated significant anti-inflammatory properties in preclinical neurological models researchgate.netalzdiscovery.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net.
These compounds can inhibit key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway researchgate.netmdpi.com. By suppressing NF-κB activation, ursolic acid reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) alzdiscovery.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net. In models of intracerebral hemorrhage, ursolic acid was shown to inhibit microglial M1 polarization and reduce the levels of inflammatory factors and pyroptosis-related proteins mdpi.com. Similarly, in models of seizure-induced brain injury and Alzheimer's disease, ursolic acid treatment effectively suppressed neuroinflammation and reduced the levels of these key inflammatory mediators researchgate.netfrontiersin.org.
Table 3: Inhibition of Neuroinflammatory Mediators by Ursolic Acid
| Inflammatory Marker/Pathway | Observed Effect of Ursolic Acid (UA) | Preclinical Model/Context | Citation(s) |
| NF-κB Signaling | Inhibition | Neuronal models | researchgate.netmdpi.com |
| TNF-α | Reduction | Hippocampus, BV2 cells | alzdiscovery.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net |
| IL-1β | Reduction | Hippocampus, BV2 cells | alzdiscovery.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net |
| IL-6 | Reduction | Hippocampus, BV2 cells | alzdiscovery.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net |
| Microglial Activation | Inhibition (M1 polarization) | Cerebral hemorrhage model | mdpi.com |
Modulation of Neurodegenerative Disease-Associated Proteins
Acetylursolic acid and other ursolic acid derivatives have shown potential in modulating proteins and pathways directly implicated in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease researchgate.nettexilajournal.comresearchgate.netfrontiersin.orgnih.gov. Molecular docking studies have indicated that compounds like acetylursolic acid exhibit high binding affinities to AD-related proteins, including AKT1, GSK3B, NFκB1, and BACE1 researchgate.netresearchgate.net.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta (Aβ) peptides, a hallmark of AD. Ursolic acid has demonstrated the ability to inhibit BACE1 activity, thereby reducing Aβ production texilajournal.com. Glycogen synthase kinase 3 beta (GSK3β) has also been implicated, with studies showing that GSK3β inhibition can reduce BACE1 expression and Aβ production, a process that is dependent on NF-κB signaling nih.gov. Furthermore, ursolic acid has been shown to inhibit amyloid-beta aggregation, a critical step in AD pathology texilajournal.com. Modulation of pathways involving AKT1 and NFκB1 has also been suggested for acetylursolic acid in the context of neuroprotection and depression mdpi.comfrontiersin.org.
Table 4: Modulation of Neurodegenerative Disease-Associated Proteins by Ursolic Acid
| Protein/Pathway | Observed Effect of Ursolic Acid (UA) / Acetylursolic Acid | Preclinical Model/Context | Citation(s) |
| Aβ Aggregation | Inhibition | In vitro AD models | texilajournal.com |
| BACE1 | Inhibition | In vitro AD models | texilajournal.com |
| BACE1 Expression | Reduction (via GSK3β inhibition) | AD pathogenesis | nih.gov |
| GSK3β | Inhibition (reduces BACE1 expression) | AD pathogenesis | nih.gov |
| AKT1 | Modulation (docking studies) | AD-related proteins | researchgate.netresearchgate.netfrontiersin.org |
| GSK3B | Modulation (docking studies) | AD-related proteins | researchgate.netresearchgate.net |
| NFκB1 | Modulation (docking studies), Inhibition | AD-related proteins, Neuroinflammation | researchgate.netmdpi.comresearchgate.net |
Acetylcholinesterase Inhibition Research
Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function nih.govnih.gov. Ursolic acid has been identified as a potent inhibitor of AChE in preclinical studies researchgate.nettexilajournal.comnih.govijprt.org.
Research has shown that ursolic acid exhibits dose-dependent inhibition of AChE activity, with its efficacy being comparable to established AChE inhibitors like Donepezil texilajournal.comnih.gov. Studies have characterized ursolic acid as a competitive or non-competitive inhibitor of AChE nih.gov. Furthermore, efforts to enhance its therapeutic delivery, such as through encapsulation in nanoparticles, have demonstrated improved AChE inhibitory activity ijprt.org.
Table 5: Acetylcholinesterase (AChE) Inhibition by Ursolic Acid
| Compound | Observed Effect on AChE | Inhibition Type | IC50 Value / Comparison | Preclinical Model/Context | Citation(s) |
| Ursolic Acid (UA) | Inhibition | Competitive/Non-comp. | 7.5 nM (vs. Tacrine 1 nM) | In vitro enzyme assay | nih.gov |
| Ursolic Acid (UA) | Dose-dependent inhibition | Not specified | Comparable to Donepezil | In vitro enzyme assay | texilajournal.com |
| Ursolic Acid (UA) | Inhibition | Not specified | Not specified | In vitro enzyme assay | researchgate.netijprt.org |
Impact on Autophagy in Neurodegeneration Models
Autophagy is a crucial cellular process involved in the degradation of damaged proteins and organelles, playing a vital role in maintaining neuronal health and proteostasis. Dysregulation of autophagy is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease nih.govfrontiersin.orgnih.govfrontiersin.org. Ursolic acid has been shown to promote autophagic clearance and ameliorate symptoms in preclinical models of Parkinson's disease nih.govnih.gov.
Studies indicate that ursolic acid can enhance autophagic flux by modulating key signaling molecules. Specifically, it has been observed to increase the phosphorylation of c-Jun N-terminal kinase (JNK), which in turn triggers the dissociation of Bcl-2 from Beclin 1, a critical step in initiating autophagy nih.govnih.gov. This action helps in the clearance of aggregated proteins, such as p62 and ubiquitin, which accumulate in neurodegenerative conditions nih.gov. By promoting the efficient removal of cellular debris, ursolic acid contributes to neuroprotection and the amelioration of motor and non-motor symptoms associated with neurodegeneration nih.govnih.gov.
Table 6: Impact of Ursolic Acid on Autophagy in Neurodegeneration Models
| Autophagy Marker/Process | Observed Effect of Ursolic Acid (UA) | Preclinical Model/Context | Citation(s) |
| Autophagic Clearance | Enhancement | Neuronal cells, PD models | nih.govnih.gov |
| Autophagic Flux | Promotion | Neuronal cells, PD models | nih.govnih.gov |
| JNK Phosphorylation | Increase | Neuronal cells, PD models | nih.govnih.gov |
| Bcl-2/Beclin 1 Dissociation | Triggered | Neuronal cells, PD models | nih.govnih.gov |
| Aggregated Proteins (p62, Ubiquitin) | Attenuation of Accumulation | Neuronal cells | nih.gov |
Research into Immunomodulatory Mechanisms of Acetylursolic Acid
Research into the immunomodulatory properties of acetylursolic acid is still in its nascent stages, with much of the available data focusing on its parent compound, ursolic acid (UA). However, UA's known effects provide a foundation for understanding potential mechanisms.
Modulation of Macrophage Function and Polarization
Ursolic acid has been observed to influence macrophage function and polarization. Studies indicate that UA can upregulate pro-inflammatory cytokines and enhance the activation of M1 macrophages, a phenotype crucial for pathogen clearance nih.gov. Conversely, UA has been shown to inhibit the polarization of M2 macrophages, which are typically associated with tissue repair and immune suppression, by downregulating the Wnt pathway nih.gov. Furthermore, UA has demonstrated the ability to promote microglial polarization towards the M2 phenotype through the regulation of PPARγ nih.gov. While these findings are attributed to UA, they suggest potential pathways through which acetylursolic acid might exert immunomodulatory effects, possibly with altered potency due to the acetylation.
Effects on T Cell and B Cell Activation and Cytokine Secretion
Ursolic acid has been identified as a potent inhibitor of T-cell activation and proliferation. It significantly reduces T lymphocyte proliferation and suppresses the surface expression of activation markers such as CD69, CD25, and CD71 nih.gov. UA also leads to a significant reduction in the production of interleukin-2 (B1167480) (IL-2) by activated T cells nih.gov. The mechanisms involved appear to include the modulation of the nuclear factor-κB (NF-κB) signaling pathway, as UA inhibits the phosphorylation of IκB-α and blocks the nuclear translocation of the p65 subunit of NF-κB nih.gov. Additionally, UA's regulation of inflammatory cytokines in both T and B lymphocytes is thought to involve transcription factors like NF-κB, NF-AT, AP-1, and the mitogen-activated protein kinase (MAPK) pathways nih.gov.
Influence on Antigen-Presenting Cells
Specific preclinical data detailing the direct influence of acetylursolic acid on antigen-presenting cells (APCs) is limited in the reviewed literature. While UA's broader immunomodulatory effects suggest potential interactions with APCs, direct evidence for acetylursolic acid's impact on APC function, maturation, or antigen presentation remains an area requiring further investigation.
Regulation of Specific Immune Mediators (e.g., IL-10, IL-12, GM-CSF, IFN-β)
Ursolic acid has been reported to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) researchgate.net. While specific data for acetylursolic acid is scarce, the parent compound UA has been shown to affect the production of other immune mediators. For instance, UA has been observed to suppress IL-10 production and the expression of interferon receptors nih.gov. However, studies investigating the direct modulation of IL-12, GM-CSF, and IFN-β by acetylursolic acid are not extensively detailed in the provided search results.
Research into Antiparasitic and Antimicrobial Mechanisms of Acetylursolic Acid
Acetylursolic acid has demonstrated significant promise in preclinical models for its antiplasmodial activity.
Antiplasmodial Activity (e.g., against Plasmodium berghei, P. falciparum)
Acetylursolic acid exhibits potent antiplasmodial activity, showing enhanced efficacy compared to its precursor, ursolic acid. In vitro studies against Plasmodium falciparum strains have indicated that 3β-acetylursolic acid possesses twice the activity of ursolic acid, with reported IC50 values of 24.9 ± 7.4 µM against the FcB1 strain and 14 µM against the 3D7 strain researchgate.net. Further, chemical modification of ursolic acid to its acetate (B1210297) derivative resulted in a substantial increase in in vitro anti-malarial activity, achieving an IC50 of 1.9 μg/mL mdpi.com.
In vivo studies have also provided compelling evidence for the efficacy of acetylursolic acid. It was found to significantly reduce parasitemia against Plasmodium berghei in mice, achieving a 94.01% reduction mdpi.com. Similarly, 3β-acetylursolic acid demonstrated a 94.0% inhibition of parasite development in mice infected with Plasmodium berghei at day 5 post-infection researchgate.net. These findings underscore the potential of acetylursolic acid as a lead compound for antimalarial drug development.
Table 1: Antiplasmodial Activity of Acetylursolic Acid
| Parasite Species | Model | Activity Metric | Value | Reference |
| Plasmodium falciparum | In vitro (FcB1) | IC50 | 24.9 ± 7.4 µM | researchgate.net |
| Plasmodium falciparum | In vitro (3D7) | IC50 | 14 µM | researchgate.net |
| Plasmodium falciparum | In vitro | IC50 | 1.9 μg/mL | mdpi.com |
| Plasmodium berghei | In vivo | Parasitemia Suppression | 94.01% | mdpi.com |
| Plasmodium berghei | In vivo | Parasite Development Inhibition | 94.0% (at day 5) | researchgate.net |
Compound List:
Acetylursolic acid (3β-acetylursolic acid)
Ursolic acid (UA)
Other Investigated Biological Activities of Acetylursolic Acid
Suppression of Mutagenic Activity (e.g., SOS-inducing activity of Trp-P-1)
Research has investigated the potential of acetylursolic acid to mitigate mutagenicity, particularly its effect on the SOS-inducing activity of the heterocyclic amine Trp-P-1. Studies utilizing the umu test in Salmonella typhimurium TA1535/pSK1002, a standard assay for detecting genotoxicity, have demonstrated the suppressive capabilities of acetylursolic acid and its parent compound, ursolic acid.
In one study, the methanol (B129727) extract from Uncaria sinensis exhibited a suppressive effect on the SOS response induced by Trp-P-1. Subsequent isolation and testing of compounds from this extract revealed that ursolic acid and its derivatives, including acetylursolic acid, possessed this suppressive activity chemfaces.comnih.govresearchgate.netscribd.com. Specifically, acetylursolic acid (designated as 1A in the study) demonstrated a significant reduction in the Trp-P-1-induced SOS response, suppressing 71.5% of the activity at a concentration of 0.4 µmol/mL. Ursolic acid (1) showed a suppression of 61.3% at the same concentration. The concentration required to inhibit 50% of the SOS-inducing activity (ID50) was found to be 0.20 µmol/mL for acetylursolic acid and 0.17 µmol/mL for ursolic acid chemfaces.comnih.govscribd.com. Further investigations indicated that these suppressive effects were diminished when the compounds were assayed against activated Trp-P-1 chemfaces.comnih.govresearchgate.netscribd.comresearchgate.net.
Table 1: Suppression of Trp-P-1-Induced SOS Response by Ursolic Acid and Acetylursolic Acid
| Compound | Concentration (µmol/mL) | Percentage Suppression (%) | ID50 (µmol/mL) |
| Ursolic Acid (1) | 0.4 | 61.3 | 0.17 |
| Acetylursolic Acid (1A) | 0.4 | 71.5 | 0.20 |
Platelet Aggregation Inhibition Studies
The role of acetylursolic acid in modulating platelet aggregation has also been a subject of preclinical investigation. Platelet aggregation is a critical process in hemostasis and thrombosis, and compounds that can inhibit this process are of significant therapeutic interest for cardiovascular diseases.
Studies have reported that acetylursolic acid inhibits the aggregation of isolated rat platelets induced by various agonists. Specifically, it has been shown to inhibit aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and epinephrine. The half-maximal inhibitory concentrations (IC50) for these effects were reported as follows: less than 1 mg/mL for ADP-induced aggregation, 0.8 mg/mL for thrombin-induced aggregation, and less than 1 mg/mL for epinephrine-induced aggregation caymanchem.com. Another study indicated an IC50 of 1.0 ± 0.5 mM for 3β-acetyl ursolic acid against ADP-induced platelet aggregation portlandpress.com. Additionally, acetylursolic acid has been noted to inhibit arachidonic acid-induced platelet aggregation portlandpress.com.
It is important to note that while some studies have reported antiplatelet activity for ursolic acid derivatives, other research on ursolic acid and oleanolic acid has yielded conflicting results, with some studies suggesting they may enhance platelet aggregation under certain conditions nih.gov. However, the specific data for acetylursolic acid indicates an inhibitory effect on key pathways of platelet activation.
Table 2: Platelet Aggregation Inhibition by Acetylursolic Acid in Isolated Rat Platelets
| Platelet Agonist | IC50 (mg/mL) | IC50 (mM) | Citation |
| ADP | < 1 | ~1.0 | caymanchem.com, portlandpress.com |
| Thrombin | 0.8 | N/A | caymanchem.com |
| Epinephrine | < 1 | N/A | caymanchem.com |
| Arachidonic Acid | N/A | N/A | portlandpress.com |
Note: IC50 values from different studies may vary due to experimental conditions and methodologies. The value for ADP is presented from two sources, with one providing a range in mg/mL and another in mM.
Compound List:
Acetylursolic acid
Ursolic acid
Trp-P-1
Oleanolic acid
Methyl ursolate
Methyl acetylursolate
Betulinic acid
Maslinic acid
ADP (Adenosine diphosphate)
Thrombin
Epinephrine
Arachidonic acid
Collagen
Heparin
Dipyridamole
Aspirin (ASA)
Clopidogrel
Warfarin
PAF (Platelet Activating Factor)
Interactions of Acetylursolic Acid in Preclinical Research Contexts
Synergistic Effects with Other Bioactive Compounds
The exploration of acetylursolic acid in combination therapies is rooted in the broader strategy of using natural compounds to enhance the effectiveness of anticancer treatments. Research investigates whether these combinations can lead to improved outcomes in cellular models of cancer.
The potential synergy between ursolic acid derivatives and the flavonoid quercetin (B1663063) has been examined in the context of melanoma. A study specifically evaluated how the 3-acetylation of ursolic acid (creating 3-O-acetylursolic acid) impacts its activity in melanoma cells, both alone and in combination with quercetin. nih.govresearchgate.netnih.gov
The research yielded specific findings regarding the anti-proliferative and anti-migratory effects of these compounds. While both ursolic acid and 3-O-acetylursolic acid demonstrated comparable anti-proliferative activity, their effects on cell migration, particularly in combination with quercetin, were notably different. nih.govmdpi.com The parent compound, ursolic acid, was found to act synergistically with quercetin to reduce the migration and invasion of melanoma cells. nih.govmdpi.com However, the study concluded that the 3-acetylation of ursolic acid suppresses these anti-migratory properties. nih.govnih.gov Therefore, the synergistic interaction with quercetin in reducing cell migration was observed with ursolic acid, but not with its acetylated form, acetylursolic acid. nih.govresearchgate.netnih.gov
Comparative Effects of Ursolic Acid and 3-O-Acetylursolic Acid on A375 Melanoma Cells
| Compound | GI50 (Growth Inhibition 50%) | Effect on Cell Cycle | Synergistic Anti-Migratory Effect with Quercetin |
|---|---|---|---|
| Ursolic Acid | ~26 µM | Elevation of sub-G1 population | Yes |
| 3-O-Acetylursolic Acid | ~32 µM | Arrest at S phase | No (Anti-migratory properties suppressed) |
The strategy of combining natural compounds with standard chemotherapeutic agents is a significant area of preclinical research, aiming to enhance treatment efficacy and potentially overcome drug resistance. In this context, derivatives of ursolic acid have been explored for their synergistic potential with drugs such as paclitaxel (B517696) and imatinib (B729).
Research has demonstrated that the parent compound, ursolic acid, can potentiate the anti-tumor effects of paclitaxel in esophageal cancer cell models, suggesting a synergistic relationship. nih.govresearchgate.net Similarly, studies on other derivatives of ursolic acid, such as those modified with an amine group at the C-3 position, have shown synergistic effects when combined with imatinib in leukemia cell lines. bohrium.comnih.gov These findings have provided a rationale for further investigation into combination therapies involving ursolic acid derivatives. bohrium.com
However, specific preclinical studies detailing the synergistic interactions of acetylursolic acid with paclitaxel or imatinib are not as extensively documented in the current scientific literature. While its parent compound and other derivatives show promise in combinatorial approaches, further research is required to specifically elucidate the synergistic potential of acetylursolic acid with these particular chemotherapeutic agents.
Advanced Analytical Methodologies in Acetylursolic Acid Research
Chromatographic Techniques for Quantification and Characterization
Chromatographic methods are indispensable for separating, identifying, and quantifying acetylursolic acid within complex mixtures. High-performance liquid chromatography (HPLC) coupled with various detectors offers high sensitivity and specificity.
HPLC-ELSD is a widely adopted technique for the analysis of acetylursolic acid, particularly when dealing with samples that lack strong UV chromophores, a common characteristic of many triterpenoids. This method allows for the simultaneous determination and quantification of acetylursolic acid alongside other related pentacyclic triterpenoids, such as ursolic acid, oleanolic acid, and betulinic acid nih.govoup.comresearchgate.nethrpub.org.
The typical methodology involves using a C18 stationary phase, such as a Zorbax Stable Bound column (4.6 mm x 100 mm i.d., 1.8 µm), with a gradient elution system employing acetonitrile (B52724) and water as the mobile phase nih.govoup.comresearchgate.nethrpub.org. The evaporative light scattering detector (ELSD) is highly effective for non-chromophoric compounds, providing a response that is generally independent of the analyte's chemical structure, thus offering a universal detection approach for triterpenoids oup.com.
Table 1: HPLC-ELSD Method Parameters and Performance for Triterpenoid (B12794562) Analysis
| Parameter | Specification | Reference |
| Column | Zorbax Stable Bound (4.6 mm x 100 mm i.d., 1.8 µm) C18 | nih.govoup.comresearchgate.nethrpub.org |
| Mobile Phase | Acetonitrile-water (gradient elution) | nih.govoup.comresearchgate.nethrpub.org |
| Detector | Evaporative Light Scattering Detector (ELSD) | nih.govoup.comresearchgate.nethrpub.org |
| Intra-day RSD | < 2.2% | nih.govoup.comresearchgate.net |
| Inter-day RSD | < 2.8% | nih.govoup.comresearchgate.net |
| Standard Recovery | 96-104% | nih.govoup.com |
| Detection Capability | Suitable for non-chromophoric compounds, direct detection of nortriterpenoids | oup.com |
This method demonstrates good reproducibility and sensitivity, making it suitable for the quality control of medicinal herbs containing acetylursolic acid nih.govoup.com.
Liquid chromatography coupled with ion trap mass spectrometry (LC-IT-MS) provides a powerful platform for both the identification and quantification of acetylursolic acid. This technique offers high sensitivity and specificity, enabling the detection of compounds even at low concentrations within complex matrices nih.gov. LC-IT-MS allows for the elucidation of molecular structure through fragmentation patterns obtained from tandem mass spectrometry (MSⁿ) nih.gov.
For ursolic acid (UA) and oleanolic acid (OA), which share structural similarities with acetylursolic acid, characteristic fragment ions have been identified in both negative and positive ion modes nih.gov. While specific fragmentation data for acetylursolic acid via LC-IT-MS is less detailed in the provided literature, it is expected to exhibit similar fragmentation pathways, with the acetyl group potentially influencing the fragmentation pattern. Studies have identified acetylursolic acid (or its isomer acetyloleanolic acid) by its mass being approximately 42 Da higher than that of ursolic or oleanolic acid, indicative of an acetyl group addition mdpi.com. The method is noted for its reliability, reproducibility, and good validation parameters, including detection limits, precision, and accuracy nih.gov.
Table 2: Characteristic Mass Spectrometry Data for Triterpenoids
| Parameter | Value / Description | Reference |
| Molecular Formula (Acetylursolic Acid) | C₃₂H₅₀O₄ | - |
| Approximate Molecular Weight | 498.37 g/mol | - |
| HRMS (example for Ursolic Acid) | m/z 456.3603 (C₃₀H₄₈O₃) | scielo.br |
| LC-IT-MS Fragment Ions (Indicative for UA/OA) | Negative ion mode: m/z 455, 407, 391, 377, 363 Positive ion mode: m/z 457, 439, 411, 393 | nih.gov |
| Mass Difference from Ursolic Acid (for Acetyl) | +42 Da | mdpi.com |
| Detection Limit (for UA/OA) | 5 ng/mL | nih.gov |
| Precision (Intra-day for UA/OA) | 0.78% to 2.15% | nih.gov |
| Accuracy (for UA/OA) | 96.5% to 108.2% | nih.gov |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are fundamental for confirming the structure and identity of acetylursolic acid by analyzing its interaction with electromagnetic radiation or its mass-to-charge ratio.
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups present in acetylursolic acid. The technique relies on the absorption of infrared radiation, which causes molecular vibrations. Characteristic absorption bands can indicate the presence of specific chemical bonds and functional groups within the molecule msu.eduspecac.comcopbela.org.
For acetylursolic acid, IR spectroscopy can reveal the presence of the hydroxyl group (-OH), typically observed as a broad absorption band around 3434.8 cm⁻¹ researchgate.net. Aliphatic C-H stretching vibrations are usually seen in the region of 2850-3000 cm⁻¹, with specific peaks around 2926.0 cm⁻¹ noted for triterpenoids researchgate.net. The presence of an acetyl group (CH₃COO-) is indicated by a strong carbonyl (C=O) stretching band, generally found around 1710-1715 cm⁻¹, and a C-O stretching band near 1210 cm⁻¹ specac.com.
Table 3: Characteristic IR Absorption Bands for Triterpenoids
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity/Description | Reference |
| Hydroxyl (-OH) | ~3434.8 | Broad | researchgate.net |
| C-H stretching (aliphatic) | ~2926.0 | - | researchgate.net |
| C=O stretching (Acetyl group) | ~1710-1715 | Sharp | specac.com |
| C-O stretching (Acetyl group) | ~1210 | Sharp | specac.com |
| C-H stretching (terminal methylene) | ~2368.5 | - | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR at higher field strengths such as 500 MHz, is crucial for detailed structural elucidation of acetylursolic acid. NMR provides information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the assignment of specific signals to protons and carbons based on their chemical shifts, coupling patterns, and integration scielo.brbeilstein-journals.orgmdpi.comacgpubs.orgmdpi.comhmdb.canih.govresearchgate.net.
Key signals indicative of acetylursolic acid include those corresponding to the acetyl methyl group (CH₃COO-), which typically appears as a singlet around δ 2.0-2.24 ppm in ¹H NMR spectra scielo.brbeilstein-journals.orgacgpubs.org. The proton at the C-3 position, where the acetyl group is attached, is usually observed as a multiplet (e.g., a doublet of doublets, dd) in the region of δ 4.4-4.5 ppm beilstein-journals.org. The characteristic geminal methyl groups (e.g., H-24, H-25) are often seen as singlets in the upfield region, typically around δ 0.7-0.9 ppm beilstein-journals.org.
Table 4: Characteristic ¹H NMR Chemical Shifts for Acetylursolic Acid
| Proton Assignment | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration (H) | Reference |
| Acetyl methyl (CH₃COO-) | CDCl₃ | ~2.0 - 2.24 | s | 3 | scielo.brbeilstein-journals.orgacgpubs.org |
| H-3 (bearing acetate) | CDCl₃ | ~4.4 - 4.5 | dd | 1 | beilstein-journals.org |
| H-25 (geminal methyl) | CDCl₃ | ~0.74 | s | 3 | beilstein-journals.org |
| H-24 (geminal methyl) | CDCl₃ | ~0.81 | s | 3 | beilstein-journals.org |
| H-12 (olefinic proton) | CDCl₃ | ~5.24 | d | 1 | acgpubs.org |
| H-18 (allylic proton) | CDCl₃ | ~2.15 | d | 1 | acgpubs.org |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of acetylursolic acid. This precision is crucial for distinguishing it from isobaric compounds and confirming its molecular formula mdpi.comscielo.brbeilstein-journals.org.
The molecular formula for acetylursolic acid is C₃₂H₅₀O₄, with a calculated exact mass. HRMS analysis can confirm this formula by matching the experimentally determined mass-to-charge ratio (m/z) to the theoretical value within a few parts per million (ppm). For instance, ursolic acid (C₃₀H₄₈O₃) has been reported with HRMS m/z 456.3603 scielo.br. Acetylursolic acid, being an acetylated derivative, would thus be expected to yield a precise mass corresponding to C₃₂H₅₀O₄. Studies have identified acetylursolic acid by observing a mass difference of +42 Da compared to ursolic acid, corresponding to the addition of an acetyl group mdpi.com.
Compound Name Table
Acetylursolic acid
Ursolic acid
Oleanolic acid
Betulin
Erythodiol
Betulinic acid
Pomolic acid
Maslinic acid
Colosic acid
Tormentic acid
19α-hydroxy-3-acetylursolic acid
In Vitro Assay Platforms for Biological Evaluation
The evaluation of acetylursolic acid's biological effects relies on a suite of sophisticated in vitro assays designed to probe various cellular processes. These methods allow researchers to assess the compound's impact at the cellular and molecular levels, providing insights into its potential as a therapeutic agent.
Cell Viability and Proliferation Assays (e.g., MTT, Sulforhodamine B)
Cell viability and proliferation assays are foundational for assessing the cytotoxic and antiproliferative effects of compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures mitochondrial reductase activity, correlating with the number of metabolically active cells, while the Sulforhodamine B (SRB) assay quantifies total cellular protein content after fixation, serving as a surrogate for cell number and proliferation taylorandfrancis.comajmb.org.
Studies employing these assays have demonstrated the antiproliferative capacity of acetylursolic acid. For instance, 3-O-acetylursolic acid exhibited significant antiproliferative effects on human melanoma A375 cells, with a GI50 (growth inhibition 50%) value of 32.4 ± 1.33 µM nih.govresearchgate.netresearchgate.net. This activity was comparable to that of its parent compound, ursolic acid (UA), which showed a GI50 of 26.7 ± 3.61 µM in the same cell line nih.govresearchgate.netresearchgate.net. In human breast cancer MCF-7 cells, UA demonstrated an IC50 (inhibition concentration 50%) of 20 µM, as determined by MTT assay nih.govresearchgate.net. Furthermore, acetylursolic acid (also referred to as 1A in some studies) displayed cytotoxicity against human KB cells with an IC50 of 8.4 μM medchemexpress.com. In contrast, these compounds generally showed lower toxicity towards normal human dermal fibroblasts (HDf-a), indicating a degree of selectivity nih.govresearchgate.netresearchgate.net.
| Cell Line | Assay Type | Compound | GI50 / IC50 Value | Reference(s) |
| A375 | Sulforhodamine B (SRB) | 3-O-Acetylursolic acid | 32.4 ± 1.33 µM | nih.govresearchgate.netresearchgate.net |
| A375 | Sulforhodamine B (SRB) | Ursolic Acid (UA) | 26.7 ± 3.61 µM | nih.govresearchgate.netresearchgate.net |
| MCF-7 | MTT | Ursolic Acid (UA) | 20 µM | nih.govresearchgate.net |
| KB | MTT | Acetylursolic acid | 8.4 µM | medchemexpress.com |
Cell Cycle Analysis (e.g., Flow Cytometry)
Flow cytometry is a powerful tool for analyzing cell cycle distribution by quantifying DNA content. This allows for the determination of the proportion of cells in the G0/G1, S, and G2/M phases, providing insights into how a compound affects cell division and proliferation thermofisher.com.
Investigations into the effects of acetylursolic acid on cell cycle progression have revealed distinct impacts. Treatment of human melanoma A375 cells with 3-O-acetylursolic acid resulted in a notable decrease in the G1 phase population (58.70%, p = 0.0067) and a corresponding increase in the S phase population (28.94%, p = 0.0373) compared to untreated controls nih.govresearchgate.netnih.gov. This suggests an arrest or delay in the S phase. In contrast, ursolic acid treatment of A375 cells led to an increase in the sub-G1 phase population (9.12%, p = 0.0008), which is indicative of apoptotic cells nih.govresearchgate.netnih.gov. Similarly, ursolic acid has been shown to arrest the cell cycle in the S phase in colon adenocarcinoma (COAD) cell lines, such as HCT-116 and SW-480 nih.gov. This arrest was accompanied by a significant increase in the proportion of cells in the S phase in both cell lines nih.gov.
| Cell Line | Treatment | Cell Cycle Phase | Percentage (%) | p-value | Reference(s) |
| A375 | 3-O-Acetylursolic acid | G1 | 58.70 | 0.0067 | nih.govresearchgate.netnih.gov |
| A375 | 3-O-Acetylursolic acid | S | 28.94 | 0.0373 | nih.govresearchgate.netnih.gov |
| A375 | Ursolic Acid (UA) | sub-G1 | 9.12 | 0.0008 | nih.govresearchgate.netnih.gov |
| HCT-116 | Ursolic Acid (UA) | S | Increased | N/A | nih.gov |
| SW-480 | Ursolic Acid (UA) | S | Increased | N/A | nih.gov |
Apoptosis and Caspase Activity Assays
Apoptosis, or programmed cell death, is a critical cellular process that can be induced by various therapeutic agents. Assays measuring phosphatidylserine (B164497) translocation (e.g., Annexin V staining) and caspase activity are commonly used to detect and quantify apoptosis sigmaaldrich.com.
Both ursolic acid and its acetylated derivative have been shown to induce apoptosis. In A375 melanoma cells, 3-O-acetylursolic acid treatment for 24 hours led to an increase in early apoptotic cells (Annexin V-positive/PI-negative) to 3.99% (p = 0.0118) and late apoptotic/necrotic cells (Annexin V-positive/PI-positive) to 29.06% (p = 0.0153) nih.govresearchgate.netnih.gov. Ursolic acid also induced apoptosis, showing a significant Annexin V-positive/PI-negative population of 5.40% (p = 0.0420) nih.govresearchgate.netnih.gov. Furthermore, both compounds were found to activate caspases-3/7, key executioner enzymes in the apoptotic cascade, showing an approximate 1.8-fold increase in activity compared to control cells at 48 hours (p < 0.05) nih.govresearchgate.netnih.gov. Ursolic acid also demonstrated an ability to increase caspase-3 activity in M4Beu and HaCaT cells in a time- and dose-dependent manner researchgate.net. These apoptotic effects are often mediated by changes in the expression of key regulatory proteins, such as Bax and Bcl-2, which were found to be altered by both ursolic acid and 3-O-acetylursolic acid, leading to a significant change in the Bax/Bcl-2 ratio nih.govresearchgate.netnih.gov.
| Cell Line | Treatment | Apoptosis Marker | Value / Change | p-value | Reference(s) |
| A375 | 3-O-Acetylursolic acid | Annexin V+/PI- | 3.99% | 0.0118 | nih.govresearchgate.netnih.gov |
| A375 | 3-O-Acetylursolic acid | Annexin V+/PI+ | 29.06% | 0.0153 | nih.govresearchgate.netnih.gov |
| A375 | Ursolic Acid (UA) | Annexin V+/PI- | 5.40% | 0.0420 | nih.govresearchgate.netnih.gov |
| A375 | 3-O-Acetylursolic acid | Caspase-3/7 Activity | 1.8-fold | < 0.05 | nih.govresearchgate.netnih.gov |
| A375 | Ursolic Acid (UA) | Caspase-3/7 Activity | 1.8-fold | < 0.05 | nih.govresearchgate.netnih.gov |
| M4Beu | Ursolic Acid (UA) | Caspase-3 Activity (24h) | 1.74-fold | N/A | researchgate.net |
| HaCaT | Ursolic Acid (UA) | Caspase-3 Activity (48h) | 2.9-fold | N/A | researchgate.net |
| A375 | 3-O-Acetylursolic acid | Bax/Bcl-2 Ratio | Significant Change | N/A | nih.govresearchgate.netnih.gov |
| A375 | Ursolic Acid (UA) | Bax/Bcl-2 Ratio | Significant Change | N/A | nih.govresearchgate.netnih.gov |
Cell Migration and Invasion Assays (e.g., Scratch, Transwell)
Cell migration and invasion assays are vital for evaluating a compound's potential to affect metastasis, a key characteristic of aggressive cancers. The scratch (wound healing) assay measures the rate at which cells repopulate a denuded area, while Transwell assays utilize a porous membrane, often coated with extracellular matrix components like Matrigel, to assess cell invasion corning.comharvard.edu.
Research indicates that ursolic acid effectively inhibits both cell migration and invasion. In retinoblastoma (Rb) cells (SO-RB50 and Y79), UA significantly inhibited migration in scratch assays and suppressed invasion in Transwell assays amegroups.orgnih.gov. Conversely, studies on melanoma cells suggest that the acetylation of ursolic acid may diminish its anti-migratory properties. Specifically, 3-O-acetylursolic acid did not inhibit melanoma cell migration in scratch assays, indicating that the acetyl group may reduce or abolish this specific activity of the parent molecule nih.govresearchgate.netnih.gov. However, combination treatments involving ursolic acid and quercetin (B1663063) demonstrated synergistic effects on migration assays nih.govresearchgate.netnih.gov.
| Cell Line | Assay Type | Compound | Effect on Migration/Invasion | Reference(s) |
| SO-RB50, Y79 | Scratch Assay | Ursolic Acid (UA) | Inhibited | amegroups.orgnih.gov |
| SO-RB50, Y79 | Transwell | Ursolic Acid (UA) | Suppressed | amegroups.orgnih.gov |
| Melanoma Cells | Scratch Assay | 3-O-Acetylursolic acid | No inhibition | nih.govresearchgate.netnih.gov |
Protein Expression Analysis (e.g., Western Blot)
Western blotting is a fundamental technique for detecting specific proteins and quantifying their expression levels, providing molecular insights into the mechanisms of action of compounds like acetylursolic acid.
Western blot analyses have revealed that ursolic acid and its derivatives modulate key proteins involved in cell signaling and apoptosis. For instance, UA treatment led to a significant down-regulation of stearoyl-CoA desaturase (SCD) protein expression in retinoblastoma cells, suggesting a role for SCD in UA's inhibitory effects on proliferation, migration, and invasion amegroups.orgnih.gov. In melanoma cells, both ursolic acid and 3-O-acetylursolic acid altered the expression of apoptosis-related proteins Bax and Bcl-2, impacting the Bax/Bcl-2 ratio nih.govresearchgate.netnih.gov. Furthermore, UA has been shown to modulate critical signaling pathways, including the RAF/ERK and IKK/NF-κB pathways, and to down-regulate the phosphorylation of PLK1 in breast cancer cells nih.govresearchgate.net. In colon adenocarcinoma, UA was found to significantly downregulate Cyclin B1 (CCNB1) and its interacting targets (CDK1, CDC20, CCND1, CCNA2), which are crucial for cell cycle progression nih.gov. Additionally, UA has been observed to downregulate the expression of Akt1/2 proteins in K562 cells researchgate.net.
| Compound | Target Protein(s) | Effect on Expression | Cell Line(s) | Reference(s) |
| Ursolic Acid (UA) | Stearoyl-CoA Desaturase (SCD) | Down-regulated | SO-RB50, Y79 | amegroups.orgnih.gov |
| 3-O-Acetylursolic acid | Bax, Bcl-2 | Altered Ratio | A375 | nih.govresearchgate.netnih.gov |
| Ursolic Acid (UA) | Bax, Bcl-2 | Altered Ratio | A375 | nih.govresearchgate.netnih.gov |
| Ursolic Acid (UA) | RAF/ERK, IKK/NF-κB pathways | Modulated | MCF-7 | nih.govresearchgate.net |
| Ursolic Acid (UA) | PLK1 phosphorylation | Down-regulated | MCF-7 | nih.govresearchgate.net |
| Ursolic Acid (UA) | CCNB1, CDK1, CDC20, CCND1, CCNA2 | Down-regulated | HCT-116, SW-480 (COAD) | nih.gov |
| Ursolic Acid (UA) | Akt1/2 | Down-regulated | K562 | researchgate.net |
SOS-Inducing Activity Assays (e.g., Umu test)
The Umu test is a bacterial assay used to detect genotoxicity, specifically the induction of the SOS response, which is a DNA repair mechanism triggered by DNA damage nih.gov. This assay is valuable for assessing the mutagenic potential of chemical compounds.
Computational and Network Pharmacology Approaches
Computational and network pharmacology represent sophisticated in silico strategies for understanding the complex interactions of natural compounds with biological systems. These approaches are instrumental in identifying potential therapeutic targets, predicting drug-target binding, and evaluating the dynamic stability of resulting complexes, thereby accelerating the drug discovery and development process.
Network Pharmacology for Target Identification
Network pharmacology is a systems biology approach that analyzes the intricate relationships between compounds, targets, and diseases. By constructing biological networks, researchers can identify key molecular targets and pathways influenced by a compound, offering a holistic view of its pharmacological potential. Studies have utilized network pharmacology to elucidate the mechanisms of Acetylursolic acid in various disease contexts.
For instance, research investigating the potential of compounds from Alchornea laxiflora for liver cancer (HCC) identified 3-acetylursolic acid as a bioactive compound. Through network pharmacology, this study mapped potential targets implicated in HCC pathogenesis, revealing numerous therapeutic targets. Key targets identified in this context include MAPK1, AKT1, EGFR, SRC, STAT3, HSP90AB1, PTGS2, ESR1, TLR4, MMP9, CYP1A1, CYP19A1, AR, and NR3C1 nih.govmdpi.comnih.govresearchgate.net. Similarly, in the study of Alchornea laxiflora for depression, network pharmacology pinpointed SRC, EGFR, PIK3R1, AKT1, and MAPK1 as core targets, with 3-acetylursolic acid being among the most active compounds frontiersin.orgnih.govnih.govdntb.gov.uadntb.gov.ua. In the context of Alzheimer's disease research involving Mitragyna speciosa, acetylursolic acid was found to interact with targets such as AKT1, GSK3B, NFκB1, and BACE1 mdpi.comresearchgate.net.
Table 1: Key Targets Identified for Acetylursolic Acid via Network Pharmacology
| Disease Context | Identified Compound | Key Targets (Examples) | Reference Context (Source Index) |
| Liver Cancer (HCC) | 3-Acetylursolic acid | MAPK1, AKT1, EGFR, SRC, STAT3, HSP90AB1, PTGS2, ESR1, TLR4, MMP9, CYP1A1, CYP19A1, AR, NR3C1 | Alchornea laxiflora phytoconstituents nih.govmdpi.comnih.govresearchgate.net |
| Depression | 3-Acetylursolic acid | SRC, EGFR, PIK3R1, AKT1, MAPK1 | Alchornea laxiflora phytoconstituents frontiersin.orgnih.govnih.govdntb.gov.uadntb.gov.ua |
| Alzheimer's Disease | Acetylursolic acid | AKT1, GSK3B, NFκB1, BACE1 | Mitragyna speciosa phytoconstituents mdpi.comresearchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other. It is crucial for estimating the binding affinity and understanding the nature of interactions between a compound and its target protein. This method helps validate findings from network pharmacology by providing atomic-level insights.
Studies have employed molecular docking to assess the interaction of Acetylursolic acid with various protein targets. For instance, in the context of liver cancer, 3-acetylursolic acid exhibited significant binding affinities. The docking results indicated a binding energy of -9.2 kcal/mol for the complex with MAPK1, with interactions involving hydrogen bonds formed by Lys54, Arg67, and Gln105 mdpi.com. The complex with AKT1 showed an even more favorable binding energy of -11.5 kcal/mol mdpi.comfrontiersin.org. In Alzheimer's disease research, acetylursolic acid demonstrated a binding energy of -11.35 kcal/mol with AKT1, highlighting a strong interaction mdpi.com. Further docking studies revealed a binding energy of -6.80 kcal/mol for acetylursolic acid with BACE1, involving hydrogen bonds with GLN-53 mdpi.com. High affinity was also observed for acetylursolic acid with GSK3B, supported by hydrogen bonds with ASN-95 and LYS-292, and good binding was noted with NFκB1 mdpi.com. Generally, binding energies below -5.6 kcal/mol are considered indicative of strong ligand-target complexes mdpi.comresearchgate.net.
Emerging Research Perspectives and Future Directions
Elucidating Undiscovered Molecular Targets and Pathways
Current research indicates that acetylursolic acid, particularly its 3-acetyl derivative, plays a role in modulating key cellular signaling pathways. Studies have identified its potential interaction with targets such as AKT1, MAPK1, PIK3R1, EGFR, and SRC, which are integral to pathways like PI3K-Akt and MAPK signaling, known to regulate cell proliferation and survival. rsc.orgnih.gov These pathways are crucial in various physiological and pathological processes, including cancer development and neurological disorders. nih.govdrugbank.comacs.org
Future research directions aim to comprehensively map the complete spectrum of molecular targets and previously unknown pathways influenced by acetylursolic acid. This involves employing advanced omics technologies and sophisticated bioinformatics approaches to identify novel protein-protein interactions, gene regulatory networks, and metabolic alterations. By uncovering these undiscovered targets and pathways, researchers can gain a deeper understanding of acetylursolic acid's therapeutic potential and identify new strategies for drug development. For instance, while PI3K/Akt and MAPK pathways are recognized targets, further exploration is needed to identify downstream effectors and upstream regulators that acetylursolic acid might influence, potentially revealing new therapeutic avenues for conditions like cancer and depression. rsc.orgnih.gov The precise molecular basis of its actions, including its specific interactions with cellular components and its impact on cellular processes beyond those currently identified, remains an active area of investigation.
Advanced Derivatization for Enhanced Biological Activity
The therapeutic promise of ursolic acid (UA) is often constrained by its poor water solubility and limited bioavailability, which hinder its effective clinical application. rsc.orgdrugbank.comnih.govnih.gov Consequently, advanced derivatization strategies are being actively pursued to overcome these limitations and amplify its inherent biological activities, particularly its anticancer and antimalarial properties. rsc.orgdrugbank.comnih.govnih.gov Chemical modifications are strategically focused on key positions of the UA molecule, including the hydroxyl group at C-3, the carboxylic acid group at C-28, and alterations within the triterpene ring structure (e.g., C-ring modifications). rsc.orgacs.orgnih.gov A notable derivative resulting from these efforts is 3-O-acetylursolic acid, where the acetylation at the C-3 position has been shown to modulate its activity, sometimes yielding comparable or even enhanced effects relative to the parent compound. nih.govfrontiersin.orgmetabolomics.semdpi.comtandfonline.com The ongoing research in this area is geared towards synthesizing novel derivatives with improved potency, selectivity, water solubility, and pharmacokinetic profiles, thereby paving the way for more effective therapeutic agents. rsc.orgdrugbank.comnih.govmetabolomics.se
Structure-Activity Relationship (SAR) Studies for Optimized Derivatives
Structure-activity relationship (SAR) studies are critical for the rational design and synthesis of optimized acetylursolic acid derivatives. By systematically modifying specific molecular features and evaluating the resulting biological activity, researchers can pinpoint structural elements that confer enhanced efficacy. rsc.orgnih.govresearchgate.net SAR investigations have revealed several key findings:
C-3 Position Modifications: Alterations at the C-3 hydroxyl group, such as acetylation (as seen in 3-O-acetylursolic acid), can significantly impact biological activity. These modifications may improve potency or alter cellular processes like cell cycle progression. nih.govfrontiersin.orgmetabolomics.semdpi.comtandfonline.com
C-28 Position Modifications: Introducing various functional groups at the C-28 carboxylic acid site, including amide or ester linkages, or incorporating heterocyclic moieties like piperazine (B1678402), has proven effective in boosting anticancer and antimalarial activities. rsc.orgnih.govnih.govnih.govnih.gov The addition of amino alkyl groups at C-28 has also been associated with increased biological potential. rsc.orgacs.org
Ring System Modifications: Changes within the triterpene ring structure, such as modifications to the C-ring, have also yielded novel analogues exhibiting potent cytotoxic effects against specific cancer cell lines. researchgate.net
Future SAR studies will continue to explore diverse chemical modifications, aiming to optimize interactions with specific molecular targets and achieve superior therapeutic outcomes. rsc.orgnih.gov
Development of Novel Synthetic Analogues
A significant research effort is dedicated to the synthesis of novel acetylursolic acid analogues, aiming to create compounds with superior pharmacological properties compared to the natural product. rsc.orgdrugbank.comnih.govnih.govmetabolomics.se These efforts have led to the development of various classes of derivatives:
Piperazine Derivatives: Analogues incorporating piperazine moieties, particularly at the C-28 position, have demonstrated notable antimalarial activity and are being explored for other therapeutic applications. nih.govnih.govnih.govnih.gov
Amides and Esters: Derivatives featuring amide or ester linkages at C-28, or modified C-3 positions, have exhibited enhanced anticancer and antiproliferative effects. rsc.orgnih.gov
Heterocyclic Compounds: Analogues incorporating heterocyclic rings, such as oxadiazoles (B1248032) and quinolines, have been synthesized and evaluated for their potent biological activities. rsc.orgdrugbank.com
Hybrid Molecules: The creation of hybrid compounds, by conjugating acetylursolic acid with other pharmacologically active molecules (e.g., 5-fluorouracil), represents a strategy to enhance efficacy and potentially introduce targeted activity. frontiersin.orgmetabolomics.se
Ring-Modified Analogues: Modifications to the core triterpene ring structure have also resulted in novel analogues with potent cytotoxic effects. researchgate.net
The ongoing development of these novel synthetic analogues is crucial for identifying lead compounds with optimized therapeutic profiles for a range of diseases, including cancer and malaria. drugbank.comnih.govmetabolomics.se
| Modification Position(s) | Type of Chemical Modification | Example Derivative Class / Specific Derivative | Observed Impact on Biological Activity | Key References |
| C-3 | Acetylation | 3-O-acetylursolic acid | Modulated activity, comparable/enhanced potency | nih.govfrontiersin.orgmetabolomics.semdpi.comtandfonline.com |
| C-28 | Amide/Ester formation | Amides, Esters | Enhanced anticancer/antiproliferative activity | rsc.orgnih.gov |
| C-28 | Piperazine moiety addition | Piperazinyl derivatives | Antimalarial, anticancer activity | nih.govnih.govnih.govnih.gov |
| C-3 & C-28 | Amino alkyl addition | Amino derivatives | Increased biological potential | rsc.orgacs.org |
| C-ring | Structural transformation | Ring-C transformed products | Potent cytotoxic activity | researchgate.net |
| Hybridization | Conjugation with other agents | e.g., UA-5-FU conjugates | Enhanced efficacy, potential targeting | frontiersin.orgmetabolomics.se |
| C-3 | Heterocyclic moiety addition | Oxadiazole/Quinoline derivatives | Potent biological activities | rsc.orgdrugbank.com |
Integration of Multi-Omics Data in Acetylursolic Acid Research
The complexity of acetylursolic acid's biological actions necessitates a comprehensive understanding that integrates data from various 'omics' disciplines. Future research aims to leverage multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of the compound's effects at the molecular and cellular levels. drugbank.comnih.govnih.govmetabolomics.seresearchgate.netmdpi.com
Transcriptomic studies, for instance, can reveal how acetylursolic acid influences gene expression patterns, offering insights into its regulatory mechanisms. nih.govnih.govmdpi.com Proteomic analyses can identify changes in protein abundance and post-translational modifications, shedding light on the direct molecular targets and downstream signaling cascades affected by the compound. nih.govnih.gov Metabolomic profiling can uncover alterations in metabolic pathways, providing a functional readout of the cellular response to acetylursolic acid. metabolomics.semdpi.commdpi.comnih.gov
The integration of these diverse datasets through systems biology approaches and network pharmacology can help to build a comprehensive understanding of acetylursolic acid's mechanism of action, identify novel therapeutic targets, and uncover biomarkers for its efficacy. drugbank.comresearchgate.net For example, studies integrating transcriptomics and metabolomics are beginning to shed light on how compounds like alpha-lipoic acid modulate antioxidant capacity by affecting pathways such as the pentose (B10789219) phosphate (B84403) pathway. mdpi.com Such integrated analyses are crucial for deciphering the complex interplay between genes, proteins, and metabolites, thereby accelerating the discovery of new therapeutic applications for acetylursolic acid.
Exploring Novel Preclinical Applications and Disease Models
While acetylursolic acid has shown promise in preclinical studies related to cancer and potentially depression, future research is directed towards exploring its efficacy in novel preclinical applications and utilizing advanced disease models. rsc.orgnih.gov This includes investigating its potential benefits in areas beyond cancer, such as neurodegenerative diseases, inflammatory conditions, and infectious diseases, where its antioxidant and anti-inflammatory properties might be leveraged. researchgate.net
The development and application of more sophisticated preclinical models, such as organ-on-a-chip technologies or genetically engineered disease models, can provide a more accurate representation of human physiology and disease progression. semanticscholar.org These models will enable a deeper understanding of acetylursolic acid's therapeutic effects and potential limitations in a complex biological context. Furthermore, exploring its synergistic effects when combined with existing therapeutic agents or other natural compounds could reveal new treatment strategies with improved efficacy and reduced side effects. frontiersin.orgmetabolomics.semdpi.com Research into its potential role in modulating the tumor microenvironment or influencing host-pathogen interactions also represents a promising avenue for novel preclinical exploration. drugbank.comnih.gov
Addressing Bioavailability Challenges in Preclinical Translation
A significant hurdle in translating the preclinical promise of acetylursolic acid into clinical success lies in overcoming its pharmacokinetic limitations, particularly its bioavailability. drugbank.comnih.gov Future research efforts will focus on developing advanced formulation strategies and delivery systems to enhance its absorption, distribution, metabolism, and excretion (ADME) properties.
Strategies such as nanoparticle encapsulation, liposomal formulations, or conjugation with solubilizing agents are being explored to improve the oral bioavailability and targeted delivery of acetylursolic acid. mdpi.comscience.gov Furthermore, understanding the specific metabolic pathways that acetylursolic acid undergoes in vivo is crucial for optimizing its therapeutic index and minimizing potential off-target effects. nih.gov Research into prodrug strategies, where acetylursolic acid is chemically modified to improve its absorption and then converted to the active form within the body, also holds significant potential. rsc.orgmetabolomics.se Successfully addressing these bioavailability challenges will be critical for advancing acetylursolic acid from preclinical investigations to clinical trials and ultimately to therapeutic applications.
Compound List:
Acetylursolic acid
Ursolic acid (UA)
3-O-acetylursolic acid
Mechanistic Studies on Specific Cellular Processes (e.g., Autophagy, Ferroptosis)
Research into the specific cellular mechanisms of Acetylursolic acid, particularly concerning processes like autophagy and ferroptosis, is an emerging area. While its parent compound, Ursolic acid, has demonstrated modulation of autophagy through pathways such as mTOR inhibition and JNK phosphorylation nih.govnih.govfrontiersin.orgwustl.edu, direct mechanistic studies detailing Acetylursolic acid's specific interactions with autophagy pathways are not extensively documented in the reviewed literature. Similarly, while ferroptosis is understood to be an iron-dependent cell death characterized by lipid peroxidation frontiersin.orgnih.govnih.govfrontiersin.orgmdpi.com, the specific molecular mechanisms by which Acetylursolic acid might influence this process remain largely unelucidated in the current research landscape. Further investigation is required to define Acetylursolic acid's precise role in these critical cellular events.
Comparative Studies with Other Triterpenoids and Natural Compounds
Comparative studies have provided valuable insights into the biological activities of Acetylursolic acid relative to Ursolic acid and other related natural compounds, particularly in the context of cellular proliferation and apoptosis.
Anti-proliferative and Cytotoxic Activities:
Acetylursolic acid (AUA) has been compared with Ursolic acid (UA) across various cancer cell lines, revealing both similarities and differences in their potency. In human melanoma A375 cells, UA and AUA demonstrated comparable anti-proliferative effects, with reported GI50 values of approximately 26.7 µM for UA and 32.4 µM for AUA nih.govmdpi.com. Similarly, another study found similar GI50 values for UA (26 µM) and AUA (32 µM) in A375 cells researchgate.net. In contrast, regarding P388 leukemia cells, 3-acetyl-ursolic acids exhibited a two-fold greater potency (IC50 = 37.9 µg/mL) compared to Ursolic acid (IC50 = 53.5 µg/mL) researchgate.net. However, in studies involving IND-damaged GES-1 cells, Ursolic acid (ED50 = 6.46 µM) was found to be more potent than Acetylursolic acid (ED50 = 11.58 µM) tandfonline.com. Acetylursolic acid has also shown cytotoxic activity against KB cells with an IC50 of 8.4 µM glpbio.com.
Impact on Cell Cycle and Apoptosis:
Both Acetylursolic acid and Ursolic acid have been shown to induce apoptosis and influence cell cycle progression. Studies indicate that both compounds can increase apoptotic populations, activate caspases 3/7, and modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins nih.govresearchgate.net. Specifically, Acetylursolic acid has been observed to arrest the cell cycle at the S phase, whereas Ursolic acid tends to elevate the sub-G1 population nih.gov.
Anti-migratory Properties:
Comparative analyses suggest that while Acetylursolic acid retains many of the apoptotic and anti-proliferative properties of Ursolic acid, the 3-acetylation appears to suppress its anti-migratory capabilities. In some studies, Acetylursolic acid demonstrated reduced anti-migratory effects compared to Ursolic acid nih.govresearchgate.net. Furthermore, synergistic effects have been noted when Ursolic acid is combined with natural compounds like Quercetin (B1663063) in migration assays, although this synergy was not observed for proliferation nih.gov.
Selectivity and Other Triterpenoids:
Acetylursolic acid and Ursolic acid have demonstrated selectivity towards cancer cells over normal dermal fibroblasts, with Acetylursolic acid showing a 4-fold selectivity and Ursolic acid a 3-fold selectivity mdpi.com. In broader comparisons with other pentacyclic triterpenoids, chemical derivatives generally exhibit enhanced antimelanoma potency, with 3-O-acetylursolic acid being noted as an exception in one comparative study regarding antimelanoma properties acs.org.
Compound List
Acetylursolic acid (also known as 3-O-acetylursolic acid, Ursolic acid acetate (B1210297), 3-Acetylursolic Acid)
Ursolic acid (also known as Prunol, Urson, Malol)
Quercetin
3-oxo-ursolic acid
Pentacyclic triterpenoids (general class)
Q & A
Q. What are the key chemical properties of acetylursolic acid, and how do they influence experimental design?
Acetylursolic acid (C₃₂H₅₀O₄) has a molecular weight of 498.74 g/mol and is typically stored at 4°C in light-protected conditions due to its sensitivity . Its limited solubility in aqueous buffers (e.g., 25 mg/mL in DMSO at 25°C) necessitates solvent optimization for in vitro assays. Researchers should pre-warm and sonicate solutions to ensure homogeneity and avoid precipitation during bioactivity studies. Solvent controls must be included to rule out cytotoxicity artifacts .
Q. What standardized assays are recommended to evaluate acetylursolic acid’s antiplatelet aggregation activity?
Platelet-rich plasma (PRP) from rats or humans is treated with agonists like ADP, thrombin, or epinephrine. Acetylursolic acid’s inhibitory effects are quantified via light transmission aggregometry, with IC₅₀ values calculated using dose-response curves. For example, it inhibits ADP-induced aggregation with IC₅₀ <1 mg/mL . Researchers must standardize PRP preparation (centrifugation speed, anticoagulant type) and include positive controls (e.g., aspirin) to validate assay conditions .
Q. How can researchers validate acetylursolic acid’s cytotoxicity against cancer cell lines?
The MTT assay is widely used to measure metabolic activity in cells like KB (oral carcinoma) or HepG2 (hepatocellular carcinoma). Acetylursolic acid exhibits IC₅₀ values of 8.4 µM (KB cells) and 351 µM (HepG2), highlighting cell-type specificity . Ensure consistent seeding density, incubation time (e.g., 48–72 hours), and DMSO concentration (<0.1% v/v) to minimize variability. Triplicate technical replicates and normalization to untreated controls are critical for reproducibility .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across studies be resolved?
Discrepancies in reported IC₅₀ values (e.g., 8.4 µM vs. 351 µM) may arise from differences in cell lines, assay protocols, or compound purity . To address this:
- Compare cell culture conditions (e.g., serum concentration, passage number).
- Validate compound stability via HPLC or LC-MS before assays.
- Standardize endpoint measurements (e.g., ATP-based vs. resazurin assays). Meta-analyses of published datasets can identify confounding variables and guide protocol harmonization .
Q. What mechanistic approaches are used to study acetylursolic acid’s antimalarial activity?
Acetylursolic acid’s activity against Plasmodium falciparum (IC₅₀ = 4 µM) is assessed via in vitro parasite culture in human erythrocytes under low-oxygen conditions (1–5% O₂, 7% CO₂) . Synchronized parasite stages (e.g., ring vs. trophozoite) are treated with the compound, and growth inhibition is measured via Giemsa-stained smears or SYBR Green fluorescence. Pair these assays with transcriptomic profiling (RNA-seq) to identify target pathways, such as heme detoxification or lipid metabolism .
Q. How can researchers optimize acetylursolic acid’s bioavailability for in vivo studies?
Poor aqueous solubility limits systemic absorption. Strategies include:
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dissolution.
- Prodrug synthesis : Modify hydroxyl groups to improve permeability.
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS. Prioritize compounds with >80% plasma stability after 24 hours .
Methodological Considerations
Q. What analytical techniques are critical for characterizing acetylursolic acid derivatives?
- NMR spectroscopy : Confirm structural modifications (e.g., acetylation) via ¹H/¹³C shifts, particularly at C-3 and C-28 positions .
- High-resolution mass spectrometry (HR-MS) : Verify molecular formulas (e.g., C₃₂H₅₀O₄) with <5 ppm error.
- X-ray crystallography : Resolve 3D conformations to study structure-activity relationships (SAR) .
Q. How should researchers design dose-response experiments to minimize off-target effects?
- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture full dose-response curves.
- Include cytotoxicity counterscreens (e.g., normal fibroblast lines) to assess selectivity indices.
- Pair with pathway-specific inhibitors (e.g., Akt or MAPK inhibitors) to identify synergistic/antagonistic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
